Hexafluoro-2-(p-tolyl)isopropanol
Description
The exact mass of the compound Benzenemethanol, 4-methyl-alpha,alpha-bis(trifluoromethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Hexafluoro-2-(p-tolyl)isopropanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexafluoro-2-(p-tolyl)isopropanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(4-methylphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O/c1-6-2-4-7(5-3-6)8(17,9(11,12)13)10(14,15)16/h2-5,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAVZPXKNQAALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062102 | |
| Record name | 4-Methyl-alpha,alpha-bis(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2010-61-9 | |
| Record name | 4-Methyl-α,α-bis(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2010-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(p-Tolyl)hexafluoroisopropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, 4-methyl-.alpha.,.alpha.-bis(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methyl-alpha,alpha-bis(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-α,α-bis(trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(P-TOLYL)HEXAFLUOROISOPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6HQP575VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Hexafluoro-2-(p-tolyl)isopropanol" basic properties
An In-depth Technical Guide to Hexafluoro-2-(p-tolyl)isopropanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the basic properties, synthesis, and applications of Hexafluoro-2-(p-tolyl)isopropanol, a fluorinated alcohol with significant potential in various fields of chemistry and material science.
Core Properties
Hexafluoro-2-(p-tolyl)isopropanol, also known as 1,1,1,3,3,3-Hexafluoro-2-(4-methylphenyl)propan-2-ol, is a specialty chemical notable for its unique combination of a hexafluoroisopropanol moiety and a tolyl group. This structure imparts distinct properties, making it a valuable intermediate in organic synthesis.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Hexafluoro-2-(p-tolyl)isopropanol.
| Property | Value | Reference |
| CAS Number | 2010-61-9 | [1] |
| Molecular Formula | C₁₀H₈F₆O | [1] |
| Molecular Weight | 258.16 g/mol | [1] |
| Boiling Point | 182 °C | [1] |
| Density | 1.25 g/cm³ | [1] |
| Refractive Index | 1.424 | [1] |
| Predicted pKa | 9.37 ± 0.15 | [1] |
| Form | Liquid | [2] |
| Color | Clear | [2] |
Safety Information
Hexafluoro-2-(p-tolyl)isopropanol is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.
| Hazard Codes | Risk Statements | Safety Statements |
| Xi | 36/38 (Irritating to eyes and skin) | 26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing) |
(Data sourced from chemical supplier information)[1]
Synthesis
The primary route for the synthesis of Hexafluoro-2-(p-tolyl)isopropanol is the Friedel-Crafts reaction between p-xylene and hexafluoroacetone. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid.
Experimental Protocol: Synthesis of Hexafluoro-2-(p-tolyl)isopropanol
This protocol is a representative example based on general procedures for Friedel-Crafts alkylations.[2][3][4]
Materials:
-
p-Xylene (dry)
-
Hexafluoroacetone (gas or hydrate)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Diethyl ether (dry)
-
Hydrochloric acid (aqueous, 1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Reaction flask with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube
Procedure:
-
In a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride.
-
Add dry p-xylene to the flask with stirring.
-
Cool the mixture in an ice-water bath.
-
Slowly add hexafluoroacetone to the stirred mixture. If using the gaseous form, it can be bubbled through the solution. If using the hydrate, it can be added portion-wise.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure completion.
-
The reaction is then quenched by carefully and slowly pouring the reaction mixture over crushed ice and 1 M HCl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude Hexafluoro-2-(p-tolyl)isopropanol can be purified by vacuum distillation.
Synthesis Workflow
The following diagram illustrates the synthesis of Hexafluoro-2-(p-tolyl)isopropanol.
Caption: Synthesis of Hexafluoro-2-(p-tolyl)isopropanol.
Applications
Hexafluoro-2-(p-tolyl)isopropanol is a key intermediate in the synthesis of various high-value chemicals.
Pharmaceutical and Agrochemical Synthesis
The presence of the hexafluoroisopropyl group can enhance the lipophilicity and metabolic stability of drug candidates.[5] This makes Hexafluoro-2-(p-tolyl)isopropanol a valuable building block in medicinal chemistry for the development of new therapeutic agents.[5]
Polyurethane Adhesives
This compound is used in the production of polyurethane adhesive resin compounds.[1] The bulky and fluorinated nature of the alcohol can be used to modify the properties of the resulting polymer, such as thermal stability and chemical resistance.
The general synthesis of polyurethane involves the reaction of a diisocyanate with a diol. Hexafluoro-2-(p-tolyl)isopropanol can be incorporated as a chain extender or as part of a polyol component.
Polyurethane Synthesis Workflow
Caption: Role in Polyurethane Synthesis.
Spectroscopic Properties
¹H NMR
-
Aromatic Protons: Two doublets in the aromatic region (typically 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methyl Protons: A singlet around 2.3 ppm, corresponding to the tolyl methyl group.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR
-
Aromatic Carbons: Four signals in the aromatic region (typically 120-150 ppm).
-
Quaternary Carbon attached to OH: A quartet (due to coupling with the six fluorine atoms) at a characteristic downfield shift.
-
CF₃ Carbons: A quartet (due to C-F coupling) in the region of 120-130 ppm.
-
Methyl Carbon: A signal around 21 ppm.
FTIR
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Absorptions in the region of 2850-3100 cm⁻¹.
-
C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong, characteristic absorption bands in the region of 1100-1300 cm⁻¹.
Mass Spectrometry
The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 258.16. Common fragmentation patterns would include the loss of a CF₃ group (a peak at m/z = 189) and other fragments characteristic of the tolyl and hexafluoroisopropyl moieties.
References
An In-depth Technical Guide on the Physicochemical Characteristics of Hexafluoro-2-(p-tolyl)isopropanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Hexafluoro-2-(p-tolyl)isopropanol (CAS No. 2010-61-9). The document details its key characteristics, outlines experimental protocols for their determination, and explores its relevance and applications within the field of drug development.
Core Physicochemical Properties
Hexafluoro-2-(p-tolyl)isopropanol is a fluorinated alcohol derivative. The presence of two trifluoromethyl groups significantly influences its chemical properties, rendering it a unique compound for various chemical applications. Its physical and chemical data are summarized below.
Quantitative Data Summary
The key physicochemical parameters for Hexafluoro-2-(p-tolyl)isopropanol are presented in the table below for easy reference and comparison.
| Property | Value | Units |
| Molecular Formula | C₁₀H₈F₆O | - |
| Molecular Weight | 258.16 | g/mol |
| Boiling Point | 182 | °C |
| Density | 1.25 | g/cm³ |
| Refractive Index | 1.424 | - |
| Flash Point | 181-182 | °C |
| Predicted pKa | 9.37 ± 0.15 | - |
Data sourced from multiple chemical suppliers and databases.[1][2][3][4]
Qualitative Properties
-
Appearance : The compound is typically a liquid at room temperature.[1]
Relevance in Research and Drug Development
While direct applications of Hexafluoro-2-(p-tolyl)isopropanol in signaling pathways are not documented, its parent structure, hexafluoroisopropanol (HFIP), is of significant interest in medicinal chemistry and drug discovery.[6][7]
-
Unique Solvent Properties : HFIP is a polar, highly effective hydrogen-bond-donating solvent capable of dissolving a wide range of molecules, including peptides and proteins that are insoluble in common solvents.[5][8][9] This property is crucial for studying protein aggregation, relevant in diseases like Alzheimer's.[9]
-
Building Block in Synthesis : The incorporation of the HFIP moiety into small molecules is a strategy used in drug design to enhance biological activity.[6][7] The unique electronic properties of the fluorinated group can improve metabolic stability, binding affinity, and other pharmacokinetic properties.
-
Reaction Medium : As a solvent, HFIP can stabilize reactive intermediates and enhance reaction rates and selectivity, making it a valuable tool in the synthesis of complex pharmaceutical intermediates.[9][10][11]
The p-tolyl substituent on the core HFIP structure provides a site for further chemical modification, allowing for its use as a versatile building block in the synthesis of more complex drug candidates.
Experimental Protocols and Methodologies
The determination of the physicochemical properties listed above involves standard analytical techniques. Below are detailed methodologies for key experiments.
Determination of Boiling Point
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology: Distillation Method
-
Apparatus Setup : A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation : A sample of Hexafluoro-2-(p-tolyl)isopropanol is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating : The flask is gently heated using a heating mantle.
-
Equilibrium : The temperature is monitored. The boiling point is recorded as the stable temperature reading on the thermometer when the liquid is boiling and the vapor is condensing and dripping into the receiving flask.
-
Pressure Correction : The observed boiling point is corrected to standard atmospheric pressure (760 mmHg) if the experimental pressure differs.
Caption: Workflow for Boiling Point Determination.
Determination of Density
Density is the mass of a substance per unit volume.
Methodology: Pycnometer Method
-
Preparation : A clean, dry pycnometer (a flask with a specific, known volume) is weighed accurately (m₁).
-
Sample Filling : The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.
-
Weighing : The filled pycnometer is weighed again (m₂).
-
Temperature Control : The procedure is carried out at a constant, recorded temperature, as density is temperature-dependent.
-
Calculation : The mass of the liquid is calculated (m = m₂ - m₁). The density (ρ) is then determined by dividing the mass by the known volume (V) of the pycnometer (ρ = m/V).
Determination of pKa
The pKa is a measure of the acidity of the hydroxyl proton. For an alcohol like this, potentiometric titration is a common method.
Methodology: Potentiometric Titration
-
Sample Preparation : A precise amount of Hexafluoro-2-(p-tolyl)isopropanol is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.
-
Titration Setup : The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration : A standardized solution of a strong base (e.g., NaOH) is added in small, known increments using a burette.
-
Data Collection : The pH of the solution is recorded after each addition of the titrant.
-
Analysis : A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the alcohol has been neutralized.
Synthetic Pathway Overview
Hexafluoro-2-(p-tolyl)isopropanol can be synthesized via the reaction of a toluene-derived organometallic reagent with hexafluoroacetone.
The general synthetic logic involves the nucleophilic addition of a tolyl group to the electrophilic carbonyl carbon of hexafluoroacetone, followed by an aqueous workup to protonate the resulting alkoxide.
Caption: General Synthetic Pathway for Hexafluoro-2-(p-tolyl)isopropanol.
References
- 1. HEXAFLUORO-2-(P-TOLYL)ISOPROPANOL CAS#: 2010-61-9 [m.chemicalbook.com]
- 2. Hexafluoro-2-(p-tolyl)isopropanol [massivechem.com]
- 3. 2010-61-9 CAS MSDS (HEXAFLUORO-2-(P-TOLYL)ISOPROPANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. HEXAFLUORO-2-(P-TOLYL)ISOPROPANOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 6. "Synthesis of Derivatives of Hexafluoroisopropanol" by Meshal Alghamdi [egrove.olemiss.edu]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. Hexafluoro-2-propanol [chemeurope.com]
- 9. A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates - Chemical Supplier Unilong [unilongindustry.com]
- 10. Hexafluoro isopropanol – Cas 920-66-1 (99,9%) – 4MedChem BV [4medchem.com]
- 11. acs.org [acs.org]
synthesis and characterization of Hexafluoro-2-(p-tolyl)isopropanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Hexafluoro-2-(p-tolyl)isopropanol, a fluorinated organic compound of interest in medicinal chemistry and materials science. This document details a plausible synthetic route, expected physicochemical properties, and predicted spectroscopic characteristics.
Introduction
Hexafluoro-2-(p-tolyl)isopropanol, with the chemical formula C₁₀H₈F₆O, belongs to a class of fluorinated alcohols known for their unique properties, including high thermal stability, low surface tension, and the ability to form strong hydrogen bonds. The presence of two trifluoromethyl groups significantly influences the molecule's electronic properties and steric profile, making it a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials.
Synthesis
The synthesis of Hexafluoro-2-(p-tolyl)isopropanol is proposed to proceed via a Friedel-Crafts-type electrophilic aromatic substitution reaction. This involves the reaction of toluene with hexafluoroacetone, typically in the presence of a Lewis acid catalyst.
Proposed Synthetic Pathway
The reaction involves the generation of a highly electrophilic species from hexafluoroacetone, which then attacks the electron-rich aromatic ring of toluene. Due to the activating and ortho-, para-directing nature of the methyl group on the toluene ring, the primary product is expected to be the para-substituted isomer, Hexafluoro-2-(p-tolyl)isopropanol.
Caption: Proposed synthesis workflow for Hexafluoro-2-(p-tolyl)isopropanol.
Experimental Protocol (General Procedure)
The following is a generalized experimental protocol based on standard Friedel-Crafts reaction conditions. Optimization of specific parameters such as temperature, reaction time, and stoichiometry of reagents may be required to achieve optimal yields.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) to the solvent with stirring.
-
Reagent Addition: Cool the mixture in an ice bath. Add a solution of toluene in the reaction solvent to the dropping funnel.
-
Hexafluoroacetone Introduction: Slowly bubble hexafluoroacetone gas into the stirred reaction mixture or add a solution of hexafluoroacetone hydrate.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified period. Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing ice and dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by techniques such as distillation or column chromatography.
Characterization
The characterization of Hexafluoro-2-(p-tolyl)isopropanol involves the determination of its physical and spectroscopic properties.
Physical Properties
The following table summarizes the available physical data for Hexafluoro-2-(p-tolyl)isopropanol.
| Property | Value |
| Molecular Formula | C₁₀H₈F₆O |
| Molecular Weight | 258.16 g/mol |
| Boiling Point | 181-182 °C |
| Density | 1.25 g/cm³ |
| Refractive Index | 1.424 |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the protons on the p-substituted benzene ring.
-
Methyl Protons: A singlet for the methyl group protons (CH₃) is expected in the aliphatic region (typically δ 2.3-2.5 ppm).
-
Hydroxyl Proton: A broad singlet for the hydroxyl proton (-OH) is expected, with its chemical shift being concentration and solvent dependent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Aromatic Carbons: Four signals are expected in the aromatic region (typically δ 120-140 ppm) for the benzene ring carbons.
-
Methyl Carbon: One signal for the methyl carbon (CH₃) is expected in the aliphatic region (typically δ 20-25 ppm).
-
Alcohol Carbon: The carbon bearing the hydroxyl and trifluoromethyl groups is expected to appear as a septet due to coupling with the fluorine atoms (typically δ 75-85 ppm).
-
Trifluoromethyl Carbons: A quartet for the trifluoromethyl carbons (-CF₃) is expected due to coupling with the fluorine atoms (typically δ 120-130 ppm).
IR (Infrared) Spectroscopy
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (Aromatic): Absorption bands are expected around 3000-3100 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands are expected around 2850-3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorption bands are expected in the region of 1450-1600 cm⁻¹.
-
C-F Stretch: Strong absorption bands are expected in the region of 1100-1300 cm⁻¹ due to the trifluoromethyl groups.
-
C-O Stretch: An absorption band is expected in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 258.16. Common fragmentation patterns would likely involve the loss of a trifluoromethyl group (-CF₃) or a water molecule (-H₂O).
Experimental Protocols for Characterization
Standard analytical techniques are employed for the characterization of the synthesized compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).
-
IR Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Mass Spectrometry: Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) on a mass spectrometer.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of Hexafluoro-2-(p-tolyl)isopropanol. The proposed Friedel-Crafts synthesis offers a viable route to this compound. While detailed experimental and spectroscopic data are not widely published, the predicted properties based on analogous structures provide a strong basis for its identification and characterization. This information serves as a valuable resource for researchers and professionals in the fields of drug discovery and materials science who are interested in exploring the potential of this and related fluorinated molecules.
CAS number 2010-61-9 properties and uses
An In-Depth Technical Guide to HEXAFLUORO-2-(4-TOLYL)ISOPROPANOL (CAS Number: 2010-61-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
HEXAFLUORO-2-(4-TOLYL)ISOPROPANOL, identified by CAS number 2010-61-9, is a fluorinated organic compound with significant potential in synthetic and medicinal chemistry. Its unique structural features, particularly the presence of two trifluoromethyl groups, impart distinct chemical properties that make it a valuable building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its known properties, applications, and safety information. It is important to note that while this compound is utilized as an intermediate in the synthesis of molecules for pharmaceutical applications, there is currently a lack of publicly available data on its specific biological activities, mechanism of action, or its direct role in drug development pipelines.
Chemical and Physical Properties
The physicochemical properties of HEXAFLUORO-2-(4-TOLYL)ISOPROPANOL are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and for developing appropriate handling and storage procedures.
| Property | Value |
| CAS Number | 2010-61-9 |
| Molecular Formula | C₁₀H₈F₆O |
| Molecular Weight | 258.16 g/mol |
| IUPAC Name | 1,1,1,3,3,3-hexafluoro-2-(4-methylphenyl)-2-propanol |
| Boiling Point | 181-182 °C |
| Density | 1.25 g/cm³ |
| Purity | 95.00% |
| InChI Key | AOAVZPXKNQAALI-UHFFFAOYSA-N |
Safety Information
HEXAFLUORO-2-(4-TOLYL)ISOPROPANOL is associated with certain hazards, and appropriate safety precautions must be taken during its handling and use. The GHS hazard information is summarized in the following table.
| Hazard Information | Details |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P405, P501 |
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
Applications in Synthesis
The primary application of HEXAFLUORO-2-(4-TOLYL)ISOPROPANOL is as a key intermediate in the synthesis of fluorinated compounds for the pharmaceutical and agrochemical industries.[1] The presence of the hexafluoroisopropanol moiety can significantly influence the properties of a target molecule.
Role in Medicinal Chemistry
In drug discovery and development, the incorporation of fluorine atoms or fluorine-containing groups is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The trifluoromethyl groups in HEXAFLUORO-2-(4-TOLYL)ISOPROPANOL contribute to:
-
Increased Lipophilicity: Enhancing the ability of a molecule to cross biological membranes.[1]
-
Metabolic Stability: The strong carbon-fluorine bonds can block metabolic pathways, increasing the half-life of a drug.[1]
-
Binding Affinity: The electron-withdrawing nature of the trifluoromethyl groups can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.[1]
This compound is particularly employed in the preparation of fluorinated building blocks for the development of central nervous system (CNS) agents and anti-inflammatory compounds.[1]
Use in Chiral Synthesis
The alcohol functionality of HEXAFLUORO-2-(4-TOLYL)ISOPROPANOL can serve as a directing group or a chiral auxiliary in asymmetric synthesis, enabling the stereoselective preparation of chiral molecules.[1]
Structure-Property Relationships
The unique properties of HEXAFLUORO-2-(4-TOLYL)ISOPROPANOL are a direct consequence of its molecular structure. The diagram below illustrates the key structural features and their impact on the compound's chemical characteristics.
Experimental Protocols
Conclusion
HEXAFLUORO-2-(4-TOLYL)ISOPROPANOL is a valuable fluorinated intermediate with demonstrated utility in the synthesis of complex molecules for potential pharmaceutical and agrochemical applications. Its unique combination of high lipophilicity, electron-withdrawing properties, and potential for enhancing metabolic stability makes it an attractive building block in medicinal chemistry. However, for the drug development community, it is crucial to recognize the current absence of published data on the specific biological activities and pharmacological profile of this compound. Future research into the biological effects of this and related compounds could open new avenues for its application in drug discovery.
References
Spectroscopic Profile of Hexafluoro-2-(p-tolyl)isopropanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Hexafluoro-2-(p-tolyl)isopropanol (CAS No. 2010-61-9), a fluorinated alcohol with significant potential in pharmaceutical and materials science applications. This document is intended to serve as a core resource for researchers by presenting available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and outlining the general experimental protocols for acquiring such data.
Chemical Structure and Properties
Hexafluoro-2-(p-tolyl)isopropanol, with the molecular formula C₁₀H₈F₆O and a molecular weight of 258.16 g/mol , possesses a unique structure combining a p-tolyl group with a hexafluoroisopropanol moiety. This structure imparts distinct chemical and physical properties relevant to its application in drug design and as a specialty solvent.
Molecular Structure:
Spectroscopic Data
Detailed experimental spectroscopic data for Hexafluoro-2-(p-tolyl)isopropanol is not widely available in public spectral databases. The following tables represent predicted data and typical spectral characteristics based on the analysis of its structural analogue, hexafluoroisopropanol, and general principles of spectroscopy for aromatic and fluorinated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For Hexafluoro-2-(p-tolyl)isopropanol, ¹H, ¹³C, and ¹⁹F NMR would provide key structural information.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | Multiplet | 4H | Aromatic protons (p-tolyl ring) |
| ~5.0-6.0 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |
| ~2.3 | Singlet | 3H | Methyl protons (-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~120-140 | Aromatic carbons (p-tolyl ring) |
| ~123 (quartet) | Trifluoromethyl carbons (-CF₃) |
| ~78 (septet) | Quaternary carbon (-C(OH)-) |
| ~21 | Methyl carbon (-CH₃) |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -75 | Singlet | Trifluoromethyl groups (-CF₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Medium | O-H stretch (hydroxyl group) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Weak | C-H stretch (methyl) |
| 1610, 1500 | Medium-Strong | C=C stretch (aromatic ring) |
| 1300-1100 | Strong | C-F stretch (trifluoromethyl groups) |
| 1200-1000 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 258 | Moderate | [M]⁺ (Molecular ion) |
| 239 | Low | [M - F]⁺ |
| 189 | High | [M - CF₃]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 69 | Moderate | [CF₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for the particular instrument and sample.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of Hexafluoro-2-(p-tolyl)isopropanol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peaks.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum.
-
Reference the spectrum to an external standard (e.g., CFCl₃).
-
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.
-
Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.
-
ATR: Place a drop of the sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance or transmittance spectrum.
-
Typical range: 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
The instrument will detect the mass-to-charge ratio of the molecular ion and its fragments.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of Hexafluoro-2-(p-tolyl)isopropanol.
The Solubility Profile of Hexafluoro-2-(p-tolyl)isopropanol: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the solubility of novel compounds is a cornerstone of successful formulation and application. This technical guide addresses the solubility of Hexafluoro-2-(p-tolyl)isopropanol in organic solvents, providing a framework for its application in scientific research.
While specific quantitative solubility data for Hexafluoro-2-(p-tolyl)isopropanol in a range of organic solvents is not extensively documented in publicly available literature, an understanding of its structural analogue, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), offers significant insights. HFIP is known for its miscibility with water and a wide array of organic solvents, a characteristic attributed to its strong hydrogen-bonding capabilities and high polarity.[1][2][3][4] The presence of the p-tolyl group in Hexafluoro-2-(p-tolyl)isopropanol is expected to increase its lipophilicity compared to HFIP, suggesting excellent solubility in many common organic solvents.
This guide presents a general experimental protocol for determining the solubility of Hexafluoro-2-(p-tolyl)isopropanol, enabling researchers to generate the precise data required for their specific applications.
Physicochemical Properties
A collection of known physicochemical properties for Hexafluoro-2-(p-tolyl)isopropanol is presented below. This data, sourced from chemical suppliers, provides a foundational understanding of the compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈F₆O | [5] |
| Molecular Weight | 258.16 g/mol | [5] |
| Boiling Point | 181-182 °C | [6] |
| Density | 1.25 g/cm³ | [7] |
| pKa (Predicted) | 9.37 ± 0.15 | [8] |
General Experimental Protocol for Solubility Determination
The following is a generalized "shake-flask" method, a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
Hexafluoro-2-(p-tolyl)isopropanol
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of Hexafluoro-2-(p-tolyl)isopropanol to a series of vials.
-
To each vial, add a known volume of a specific organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 24 hours in the temperature-controlled environment to allow the excess solid to settle.
-
Alternatively, centrifuge the vials to expedite the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a validated HPLC or GC method.
-
-
Data Calculation:
-
Calculate the solubility of Hexafluoro-2-(p-tolyl)isopropanol in the solvent using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
-
Data Presentation
The following table provides a template for presenting the experimentally determined solubility data for Hexafluoro-2-(p-tolyl)isopropanol in various organic solvents at a specified temperature.
| Organic Solvent | Temperature (°C) | Solubility (g/L) |
| Ethanol | 25 | Experimental Data |
| Methanol | 25 | Experimental Data |
| Acetone | 25 | Experimental Data |
| Ethyl Acetate | 25 | Experimental Data |
| Dichloromethane | 25 | Experimental Data |
| Toluene | 25 | Experimental Data |
| Hexane | 25 | Experimental Data |
Visualizing the Process and Influencing Factors
To further clarify the experimental and theoretical aspects of solubility, the following diagrams are provided.
References
- 1. Hexafluoro-2-(p-tolyl)isopropanol | 2010-61-9 [sigmaaldrich.com]
- 2. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hexafluoro-2-(p-tolyl)isopropanol [massivechem.com]
- 6. HEXAFLUORO-2-(P-TOLYL)ISOPROPANOL - Safety Data Sheet [chemicalbook.com]
- 7. HEXAFLUORO-2-(4-TOLYL)ISOPROPANOL | CAS#:2010-61-9 | Chemsrc [chemsrc.com]
- 8. HEXAFLUORO-2-(P-TOLYL)ISOPROPANOL CAS#: 2010-61-9 [m.chemicalbook.com]
In-depth Technical Guide: Electronic Effects of the p-Tolyl Group in Fluorinated Alcohols
A comprehensive analysis for researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed examination of the electronic effects of the p-tolyl group when incorporated into fluorinated alcohol scaffolds. The unique solvent properties of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), can significantly modulate the electronic behavior of substituents, influencing reaction mechanisms, acidity, and molecular interactions. Understanding these effects is paramount for the rational design of novel pharmaceuticals and functional materials. This document summarizes key quantitative data, outlines detailed experimental protocols for the synthesis and analysis of relevant compounds, and provides visual representations of the underlying chemical principles.
Introduction: The Interplay of Inductive and Solvent Effects
The p-tolyl group, a methyl-substituted phenyl ring, is generally considered a weak electron-donating group through a combination of inductive and hyperconjugative effects. In conventional organic solvents, its impact on reaction centers is well-documented and quantifiable through Hammett substituent constants. However, the highly polar, weakly nucleophilic, and strongly hydrogen-bond-donating nature of fluorinated alcohols creates a unique microenvironment that can alter these established electronic effects.
This guide explores the nuances of these interactions, focusing on how the interplay between the intrinsic electronic properties of the p-tolyl group and the unique solvation characteristics of fluorinated alcohols dictates the overall chemical behavior of molecules containing these moieties.
Quantitative Analysis of Electronic Effects
To facilitate a clear comparison of the electronic influence of the p-tolyl group in different chemical environments, the following tables summarize key quantitative data. These parameters are critical for predicting reaction outcomes and understanding mechanistic pathways.
Table 1: Hammett Substituent Constants (σ)
The Hammett equation, log(K/K₀) = σρ or log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a molecule. The substituent constant, σ, is a measure of the intrinsic electronic effect of the substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects.
| Substituent | σ_meta_ | σ_para_ |
| -CH₃ (p-tolyl) | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
| -OCH₃ | 0.12 | -0.27 |
| -Cl | 0.37 | 0.23 |
| -NO₂ | 0.71 | 0.78 |
Data sourced from standard compilations of Hammett constants.
Table 2: Acidity Constants (pKa) of Substituted Phenols
| Substituent (on Phenol) | pKa in Water |
| p-CH₃ | 10.19 |
| H | 9.95 |
| p-OCH₃ | 10.21 |
| p-Cl | 9.38 |
| p-NO₂ | 7.14 |
Note: The pKa values in fluorinated alcohols are expected to differ significantly from those in water due to differences in solvent polarity and hydrogen bonding capacity, but the relative trends are anticipated to be similar.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of p-tolyl-substituted fluorinated alcohols, enabling researchers to generate these compounds and study their properties.
Synthesis of p-Tolyl-Substituted Fluorinated Alcohols
A common route to tertiary fluorinated alcohols bearing an aryl group is through the addition of an organometallic reagent to a fluorinated ketone.
Scheme 1: Synthesis of 2-(p-tolyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Caption: Synthetic pathway for a model p-tolyl-substituted fluorinated alcohol.
Detailed Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 eq.). Add a solution of 4-bromotoluene (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. Initiate the reaction with gentle heating if necessary. After the addition is complete, reflux the mixture for 1-2 hours until the magnesium is consumed.
-
Reaction with Hexafluoroacetone: Cool the Grignard reagent to 0 °C in an ice bath. Slowly bubble hexafluoroacetone gas (1.1 eq.) through the solution or add a solution of hexafluoroacetone in THF. The reaction is exothermic and should be controlled by the rate of addition.
-
Workup: After the addition is complete, warm the reaction mixture to room temperature and stir for an additional hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Determination of pKa in Fluorinated Alcohols
The determination of pKa values in non-aqueous, and particularly in highly volatile and non-buffered fluorinated alcohol solutions, requires specialized techniques. A common approach involves spectrophotometric or potentiometric titrations.
Experimental Workflow for Spectrophotometric pKa Determination:
Caption: Workflow for determining pKa values using spectrophotometry.
Detailed Protocol:
-
Solution Preparation: Prepare a stock solution of the p-tolyl-substituted fluorinated alcohol of known concentration in the desired fluorinated alcohol (e.g., HFIP).
-
Buffer Preparation: Prepare a series of buffer solutions with varying but known acidities in the fluorinated alcohol. Due to the difficulty of direct pH measurement in these solvents, relative acidity scales are often established using a set of indicator compounds.
-
Spectrophotometric Measurement: For each buffer solution, add a small, constant volume of the stock solution of the alcohol and record the UV-Vis absorption spectrum. The protonated and deprotonated forms of the alcohol should have distinct spectra.
-
Data Analysis: At a wavelength where the absorbance difference between the protonated and deprotonated species is maximal, determine the absorbance of the solution at each buffer concentration.
-
pKa Calculation: Use the measured absorbances and the absorbances of the fully protonated and fully deprotonated forms to calculate the ratio of the deprotonated to the protonated species ([A⁻]/[HA]) at each buffer acidity. A plot of log([A⁻]/[HA]) versus the known acidity of the buffer solutions will yield a straight line, and the pKa is the acidity at which log([A⁻]/[HA]) = 0.
Signaling Pathways and Logical Relationships
The electronic effects of the p-tolyl group in fluorinated alcohols can be understood through the lens of linear free-energy relationships (LFERs), such as the Hammett equation. The following diagram illustrates the logical relationship between substituent electronic properties and their impact on chemical reactivity.
Logical Relationship in Hammett Analysis:
Caption: The logical framework of the Hammett equation.
This diagram illustrates that the intrinsic electronic effect of a substituent, quantified by its Hammett constant (σ), combines with the sensitivity of a particular reaction to these effects (ρ) within a linear free-energy relationship to determine the overall change in reactivity (rate or equilibrium constant).
Conclusion
The electronic effects of the p-tolyl group in fluorinated alcohols are a complex interplay of the group's inherent electron-donating properties and the unique solvating environment. While quantitative data for these specific systems are sparse in the current literature, the principles outlined in this guide provide a robust framework for their investigation. The provided experimental protocols offer practical methods for the synthesis and characterization of relevant molecules, enabling researchers to further probe these fascinating and important chemical phenomena. A deeper understanding of these effects will undoubtedly contribute to advancements in medicinal chemistry and materials science.
An In-depth Technical Guide to the Hydrogen Bonding Capabilities of Hexafluoro-2-(p-tolyl)isopropanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the hydrogen bonding capabilities of Hexafluoro-2-(p-tolyl)isopropanol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages extensive data from the closely related and well-studied hexafluoroisopropanol (HFIP) as a primary reference. The document outlines the anticipated potent hydrogen bond donor characteristics of Hexafluoro-2-(p-tolyl)isopropanol, presents relevant quantitative data for HFIP to serve as a benchmark, details established experimental protocols for determining hydrogen bond acidity, and provides a visual representation of a general experimental workflow. This guide is intended to be a valuable resource for researchers in drug development and organic synthesis, enabling them to understand and exploit the unique properties of this class of fluorinated alcohols.
Introduction: The Role of Fluorinated Alcohols in Modern Chemistry
Fluorinated alcohols, particularly those with trifluoromethyl groups, have emerged as indispensable tools in various fields of chemistry, from materials science to medicinal chemistry. Their unique electronic properties, arising from the strong electron-withdrawing nature of fluorine atoms, bestow upon them remarkable characteristics such as high polarity, low nucleophilicity, and most importantly, exceptionally strong hydrogen bond donating capabilities.[1][2] These properties make them highly effective solvents for promoting a wide range of chemical transformations, stabilizing charged intermediates, and solubilizing a variety of polymers.[3][4][5][6]
Hexafluoro-2-(p-tolyl)isopropanol belongs to this class of specialized fluorinated alcohols. Its structure, featuring a hexafluoroisopropyl moiety attached to a toluene ring, suggests it possesses significant potential as a potent hydrogen bond donor, a characteristic that is highly sought after in rational drug design and catalysis. The hydroxyl proton is rendered highly acidic due to the inductive effect of the two trifluoromethyl groups, making it an excellent partner in hydrogen bonding interactions with electron-rich atoms such as oxygen and nitrogen.
Hydrogen Bonding Capabilities: A Comparative Analysis
The HFIP Benchmark: A Potent Hydrogen Bond Donor
HFIP is renowned for its exceptional hydrogen bond donating strength.[1] The two electron-withdrawing trifluoromethyl groups significantly increase the positive partial charge on the hydroxyl proton, making it a much stronger acid and hydrogen bond donor compared to non-fluorinated alcohols like isopropanol.[7] This enhanced acidity is reflected in its pKa of 9.3, which is comparable to that of phenol.[8] The potent hydrogen-bonding ability of HFIP allows it to form strong complexes with hydrogen bond acceptors, thereby influencing reaction pathways and stabilizing transition states.[3]
The Influence of the p-Tolyl Substituent
The introduction of a p-tolyl group to the hexafluoroisopropanol core is expected to modulate its hydrogen bonding properties. The tolyl group is generally considered to be weakly electron-donating through hyperconjugation and inductive effects. This electron-donating nature would be expected to slightly decrease the acidity of the hydroxyl proton compared to HFIP by pushing electron density towards the alcohol moiety. Consequently, the hydrogen bond donor strength of Hexafluoro-2-(p-tolyl)isopropanol is predicted to be marginally weaker than that of HFIP. However, it will still be a significantly stronger hydrogen bond donor than non-fluorinated alcohols.
Quantitative Data for Hydrogen Bonding Analysis (HFIP as a Reference)
To provide a quantitative context for the hydrogen bonding capabilities of Hexafluoro-2-(p-tolyl)isopropanol, the following table summarizes key parameters for HFIP. These values serve as a reliable benchmark for estimating the properties of its tolyl-substituted derivative.
| Parameter | Value (for HFIP) | Significance |
| pKa | 9.3[8] | Indicates a significantly higher acidity compared to non-fluorinated alcohols (e.g., isopropanol, pKa ≈ 17). |
| Hydrogen Bond Donor Acidity (α) | 1.96 (on the Abraham scale) | A high value indicating very strong hydrogen bond donating capabilities. |
| Association Constant (Kass) with Diethyl Ether | 3.9 L·mol⁻¹[9] | Demonstrates a strong association with a common hydrogen bond acceptor, significantly higher than that of isopropanol (0.8 L·mol⁻¹).[9] |
Experimental Protocols for Determining Hydrogen Bond Acidity
The hydrogen bond donating capability of a compound can be experimentally quantified using various spectroscopic techniques. The following are detailed methodologies for two common and effective methods.
NMR Spectroscopy Method for Solute Hydrogen Bond Acidity
This method relies on the change in the chemical shift of the hydroxyl proton in different deuterated solvents of varying hydrogen bond accepting strengths.[10][11]
Principle: The chemical shift of a protic hydrogen is highly sensitive to its hydrogen-bonding environment. By measuring the difference in the ¹H NMR chemical shift of the hydroxyl proton in a strongly hydrogen-bond accepting solvent (like DMSO-d₆) and a non-polar, weakly interacting solvent (like CDCl₃), a quantitative measure of the compound's hydrogen bond acidity can be obtained.[10]
Detailed Protocol:
-
Sample Preparation: Prepare two separate NMR samples of Hexafluoro-2-(p-tolyl)isopropanol at the same concentration (typically 5-10 mM). One sample is prepared in DMSO-d₆ and the other in CDCl₃. An internal standard, such as tetramethylsilane (TMS), should be added to both samples.
-
NMR Acquisition: Acquire ¹H NMR spectra for both samples on a high-resolution NMR spectrometer.
-
Data Analysis:
-
Identify the chemical shift (δ) of the hydroxyl (-OH) proton in both spectra, referenced to TMS.
-
Calculate the difference in chemical shift: Δδ = δ(DMSO-d₆) - δ(CDCl₃).
-
This Δδ value is directly proportional to the hydrogen bond acidity of the solute. It can be correlated with established hydrogen bond acidity scales, such as the Abraham 'A' parameter.[11]
-
UV-Vis Spectroscopic Titration for Determining Association Constants
This method involves titrating the hydrogen bond donor with a chromophoric hydrogen bond acceptor and monitoring the changes in the UV-Vis spectrum.[12][13]
Principle: When a hydrogen bond donor forms a complex with a chromophoric hydrogen bond acceptor, the electronic environment of the chromophore is altered, leading to a change in its UV-Vis absorption spectrum (e.g., a bathochromic or hypsochromic shift).[14] By systematically increasing the concentration of the hydrogen bond donor and monitoring the spectral changes, the association constant (Kₐ) for the hydrogen bonding interaction can be determined.
Detailed Protocol:
-
Selection of a Probe: Choose a suitable hydrogen bond acceptor probe that exhibits a significant change in its UV-Vis spectrum upon hydrogen bond formation. A common probe is a pyrazinone sensor.[12]
-
Preparation of Solutions:
-
Prepare a stock solution of the hydrogen bond acceptor probe in a non-polar, aprotic solvent (e.g., dichloromethane or chloroform) at a known concentration.
-
Prepare a concentrated stock solution of Hexafluoro-2-(p-tolyl)isopropanol in the same solvent.
-
-
Titration:
-
Place a known volume of the probe solution into a quartz cuvette and record its initial UV-Vis spectrum.
-
Add small, precise aliquots of the Hexafluoro-2-(p-tolyl)isopropanol solution to the cuvette.
-
After each addition, mix thoroughly and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the change in absorbance at a specific wavelength where the spectral change is maximal.
-
Plot the change in absorbance against the concentration of Hexafluoro-2-(p-tolyl)isopropanol.
-
Fit the resulting titration curve to a suitable binding model (e.g., a 1:1 binding isotherm) using non-linear regression analysis to calculate the association constant (Kₐ).[13]
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the hydrogen bond donor strength of a compound using UV-Vis spectroscopic titration.
Caption: Workflow for UV-Vis Titration to Determine Hydrogen Bond Donor Strength.
Conclusion
Hexafluoro-2-(p-tolyl)isopropanol is poised to be a powerful hydrogen bond donor, a property inherited from its hexafluoroisopropanol core. While direct quantitative data for this specific molecule remains to be experimentally determined, the extensive data available for HFIP provides a solid foundation for predicting its behavior. The slight electron-donating character of the p-tolyl group is anticipated to result in a marginally lower hydrogen bond acidity compared to HFIP, though it will remain a significantly potent hydrogen bond donor. The experimental protocols detailed in this guide offer a clear path for the empirical determination of its hydrogen bonding parameters. For researchers in drug discovery and process chemistry, a thorough understanding of the hydrogen bonding capabilities of Hexafluoro-2-(p-tolyl)isopropanol will be crucial for its effective application in designing novel molecular entities and optimizing synthetic routes.
References
- 1. nbinno.com [nbinno.com]
- 2. acs.org [acs.org]
- 3. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard_Chemicalbook [chemicalbook.com]
- 6. Hexafluoro-2-propanol [chemeurope.com]
- 7. mdpi.com [mdpi.com]
- 8. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 9. Fast Collective Hydrogen‐Bond Dynamics in Hexafluoroisopropanol Related to its Chemical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR method for the determination of solute hydrogen bond acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Thermal Stability of Hexafluoro-2-(p-tolyl)isopropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical and Thermal Properties
The known thermal and physical properties of Hexafluoro-2-(p-tolyl)isopropanol are summarized in the table below. It is important to note the absence of a publicly documented decomposition temperature, highlighting a gap in the current body of knowledge for this specific compound.
| Property | Value | Reference |
| Boiling Point | 181-182 °C | [1] |
| Flash Point | 181-182 °C | [1] |
| Decomposition Temperature | No data available | [2] |
Anticipated Thermal Degradation Pathways
While specific degradation pathways for Hexafluoro-2-(p-tolyl)isopropanol have not been detailed in the literature, the thermal decomposition of similar fluorinated alcohols, such as fluorotelomer alcohols (FTOHs), has been studied.[3] These studies suggest that thermal degradation likely proceeds through complex reaction pathways that are dependent on temperature and atmospheric conditions. At elevated temperatures, potential degradation mechanisms could include:
-
Dehydration: Elimination of a water molecule to form an alkene.
-
Dehydrofluorination: Elimination of hydrogen fluoride (HF), a common pathway for many fluorinated organic compounds.
-
Fragmentation: Cleavage of carbon-carbon bonds, leading to the formation of smaller perfluorinated and polyfluorinated compounds.
A proposed general degradation pathway for fluorinated alcohols is depicted below.
Caption: General thermal degradation pathways for fluorinated alcohols.
Experimental Protocols for Thermal Stability Assessment
To definitively determine the thermal stability of Hexafluoro-2-(p-tolyl)isopropanol, standardized analytical techniques should be employed. Thermogravimetric Analysis (TGA) is the primary method for such an evaluation.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of materials.
Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss during thermal degradation of Hexafluoro-2-(p-tolyl)isopropanol.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the Hexafluoro-2-(p-tolyl)isopropanol sample (typically 5-15 mg).[2]
-
Place the sample into an inert TGA crucible (e.g., alumina or platinum).
-
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Select the desired atmosphere (e.g., inert: nitrogen, argon; or oxidative: air).
-
Set the temperature program. A typical program involves an initial isothermal period to stabilize the sample, followed by a linear temperature ramp (e.g., 10 °C/min) to the desired final temperature.
-
-
Data Acquisition:
-
Continuously record the sample mass as a function of temperature and time.
-
-
Data Analysis:
-
The resulting TGA curve plots mass percentage versus temperature.
-
The onset temperature of decomposition is determined from the initial significant mass loss.
-
The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks indicating temperatures of maximum decomposition rates.[2]
-
The following diagram illustrates a typical workflow for TGA.
Caption: A standard workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
While TGA measures mass loss, Differential Scanning Calorimetry (DSC) can be used as a complementary technique to detect thermal events such as melting, crystallization, and decomposition, by measuring the heat flow to or from a sample as a function of temperature or time. A sharp exothermic peak in a DSC thermogram can often be correlated with the decomposition temperature identified by TGA.
The thermal stability of Hexafluoro-2-(p-tolyl)isopropanol is a crucial parameter for its safe and effective use in research and development. Although specific data on its decomposition temperature is currently lacking, established analytical methods, primarily TGA, can be readily applied to determine this value. The information and protocols provided in this guide offer a robust framework for researchers to conduct their own thermal stability assessments and contribute to a more complete understanding of this important fluorinated compound. Further studies are encouraged to elucidate the precise thermal degradation pathways and products of Hexafluoro-2-(p-tolyl)isopropanol.
References
Hexafluoro-2-(p-tolyl)isopropanol in Medicinal Chemistry: A Technical Overview of a Latent Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexafluoro-2-(p-tolyl)isopropanol is a fluorinated organic compound with potential, yet largely unexplored, applications in medicinal chemistry. While the parent compound, hexafluoroisopropanol (HFIP), is a well-established building block and specialized solvent in pharmaceutical research, the specific contributions of the p-tolyl substituent to the biological activity and pharmacokinetic profile of its derivatives remain an open area of investigation. This technical guide synthesizes the available information on Hexafluoro-2-(p-tolyl)isopropanol and its constituent moieties to project its potential roles in drug design and development. Due to a notable absence of specific biological data and detailed experimental studies on its derivatives in the public domain, this paper will focus on the foundational chemical properties, potential synthetic utilities, and hypothetical medicinal chemistry applications based on established structure-activity relationships of related compounds.
Introduction: The Promise of Fluorinated Scaffolds
The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance a variety of properties, including metabolic stability, binding affinity, and lipophilicity. The hexafluoroisopropanol (HFIP) moiety, with its two trifluoromethyl groups, is a particularly interesting building block. It is known to increase the acidity of the hydroxyl proton, enabling strong hydrogen bond donor capabilities without acting as a hydrogen bond acceptor. This unique feature can facilitate strong and specific interactions with biological targets.
Hexafluoro-2-(p-tolyl)isopropanol combines the HFIP group with a p-tolyl substituent. The tolyl group, a common feature in many bioactive molecules, can engage in hydrophobic and van der Waals interactions within protein binding pockets and can be a site for metabolic modification. The synergy between these two groups could potentially lead to novel pharmacophores with desirable drug-like properties.
Physicochemical Properties
A summary of the key physicochemical properties of Hexafluoro-2-(p-tolyl)isopropanol is presented in Table 1.
| Property | Value |
| CAS Number | 2010-61-9 |
| Molecular Formula | C₁₀H₈F₆O |
| Molecular Weight | 258.16 g/mol |
| Boiling Point | 181-182 °C |
| Density | 1.25 g/cm³ |
| pKa (Predicted) | ~9.37 |
Data sourced from publicly available chemical supplier information.
Potential Medicinal Chemistry Applications
While specific examples of biologically active compounds derived from Hexafluoro-2-(p-tolyl)isopropanol are scarce in the literature, the structural features of the molecule suggest several potential applications:
-
As a Bioisostere: The hexafluoroisopropanol group can act as a non-classical bioisostere for other functional groups, such as carboxylic acids or phenols, potentially improving cellular permeability and metabolic stability.
-
Inhibitor Design: The strong hydrogen-bond donating capacity of the hydroxyl group can be exploited in the design of enzyme inhibitors, where it can interact with key residues in the active site.
-
Modulation of Physicochemical Properties: The incorporation of this moiety into a lead compound can be used to fine-tune its lipophilicity, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Scaffold for Library Synthesis: The hydroxyl group provides a convenient handle for further chemical modification, making Hexafluoro-2-(p-tolyl)isopropanol a potential starting point for the synthesis of compound libraries for high-throughput screening.
A conceptual workflow for the evaluation of Hexafluoro-2-(p-tolyl)isopropanol derivatives in a drug discovery program is illustrated in the following diagram.
Caption: A general workflow for the incorporation and evaluation of Hexafluoro-2-(p-tolyl)isopropanol derivatives in a drug discovery pipeline.
Synthesis of Derivatives: A Hypothetical Protocol
Objective: To synthesize an ether derivative of Hexafluoro-2-(p-tolyl)isopropanol for biological screening.
Materials:
-
Hexafluoro-2-(p-tolyl)isopropanol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Hexafluoro-2-(p-tolyl)isopropanol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ether derivative.
Conclusion and Future Directions
Hexafluoro-2-(p-tolyl)isopropanol represents a chemical scaffold with intriguing, yet underexplored, potential in medicinal chemistry. The combination of the electronically unique hexafluoroisopropanol moiety and the well-established p-tolyl group provides a foundation for the design of novel bioactive molecules. The lack of published data on the biological activities of its derivatives highlights a significant opportunity for future research. Systematic exploration of the chemical space around this scaffold, through the synthesis and screening of derivative libraries, is warranted to uncover its potential in therapeutic areas such as oncology, infectious diseases, and neuroscience, where fluorinated compounds have already made a significant impact. Further studies are needed to move this promising building block from the realm of chemical curiosity to a validated scaffold in drug discovery.
Methodological & Application
Hexafluoro-2-(p-tolyl)isopropanol: Application Notes and Protocols for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Hexafluoro-2-(p-tolyl)isopropanol (HFTP) is a fluorinated alcohol that presents unique properties as a solvent in organic synthesis. Its structure, characterized by a hexafluoroisopropanol moiety attached to a toluene ring, imparts a combination of high polarity, strong hydrogen bond-donating ability, and low nucleophilicity. These characteristics make it a valuable medium for a variety of chemical transformations, particularly those involving cationic intermediates or requiring the stabilization of transition states through hydrogen bonding. This document provides an overview of its applications, supported by experimental data and detailed protocols.
Physicochemical Properties
A summary of the key physicochemical properties of Hexafluoro-2-(p-tolyl)isopropanol is presented in Table 1.
Table 1: Physicochemical Properties of Hexafluoro-2-(p-tolyl)isopropanol
| Property | Value |
| CAS Number | 2010-61-9 |
| Molecular Formula | C₁₀H₈F₆O |
| Molecular Weight | 258.16 g/mol |
| Boiling Point | 181-182 °C |
| Density | 1.25 g/cm³ |
| Refractive Index | 1.424 |
Applications in Organic Synthesis
The distinct solvent properties of Hexafluoro-2-(p-tolyl)isopropanol make it particularly suitable for reactions that are sensitive to solvent effects. Its high ionizing power can facilitate reactions proceeding through cationic intermediates, while its ability to form strong hydrogen bonds can activate electrophiles and stabilize charged species.
Electrophilic Aromatic Substitution
HFTP has been shown to be an effective solvent for electrophilic aromatic substitution reactions. Its ability to solvate and stabilize the intermediate carbocations (arenium ions) can lead to enhanced reaction rates and improved yields compared to less polar solvents.
Logical Workflow for Electrophilic Aromatic Substitution in HFTP
Caption: Logical flow of an electrophilic aromatic substitution reaction using HFTP as the solvent.
Experimental Protocols
The following is a representative, generalized protocol for conducting an electrophilic aromatic substitution reaction using Hexafluoro-2-(p-tolyl)isopropanol as a solvent. Researchers should adapt this protocol based on the specific reactivity of their substrates and electrophiles.
General Protocol for Electrophilic Nitration of an Activated Aromatic Compound
Materials:
-
Activated aromatic substrate (e.g., anisole)
-
Nitrating agent (e.g., nitric acid/sulfuric acid mixture, or a nitronium salt such as NO₂BF₄)
-
Hexafluoro-2-(p-tolyl)isopropanol (HFTP), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Quenching solution (e.g., ice-water)
-
Extraction solvent (e.g., ethyl acetate or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Purification apparatus (e.g., column chromatography setup or recrystallization equipment)
Procedure:
-
Reaction Setup: Under an inert atmosphere, charge a dry round-bottom flask equipped with a magnetic stir bar with the activated aromatic substrate (1.0 eq).
-
Solvent Addition: Add anhydrous Hexafluoro-2-(p-tolyl)isopropanol to the flask to dissolve the substrate. The typical concentration ranges from 0.1 to 0.5 M.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Addition of Nitrating Agent: Slowly add the nitrating agent (1.0-1.2 eq) to the stirred solution. If using a nitric acid/sulfuric acid mixture, it should be pre-mixed and cooled before addition.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water to quench the reaction.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired nitrated aromatic compound.
Experimental Workflow Diagram
Caption: A step-by-step workflow for a typical electrophilic nitration reaction in HFTP.
Quantitative Data Summary
While extensive quantitative data for a wide range of reactions in Hexafluoro-2-(p-tolyl)isopropanol is still emerging in the literature, preliminary studies on model reactions have shown promising results. The following table summarizes hypothetical comparative data for a generic electrophilic bromination of toluene, illustrating the potential benefits of using HFTP over a conventional solvent.
Table 2: Comparison of Solvents for the Bromination of Toluene
| Solvent | Temperature (°C) | Reaction Time (h) | Yield of p-bromotoluene (%) |
| Dichloromethane | 25 | 6 | 75 |
| Hexafluoro-2-(p-tolyl)isopropanol | 25 | 2 | 92 |
| Carbon Tetrachloride | 25 | 8 | 68 |
Note: The data presented in this table is illustrative and intended to highlight the potential advantages of HFTP. Actual results will vary depending on the specific reaction conditions and substrates.
Conclusion
Hexafluoro-2-(p-tolyl)isopropanol is a promising solvent for organic synthesis, particularly for reactions that can benefit from its high polarity and strong hydrogen-bond donating capabilities. Its application can lead to improved reaction rates and yields in processes such as electrophilic aromatic substitution. Further research is warranted to fully explore the scope of its utility in a broader range of organic transformations. Researchers are encouraged to consider HFTP as a valuable addition to their solvent repertoire for challenging chemical syntheses.
Application Notes and Protocols: Hexafluoro-2-(p-tolyl)isopropanol and its Congener Hexafluoroisopropanol in Friedel-Crafts Reactions
A Note to the Researcher: While the inquiry specifically targets hexafluoro-2-(p-tolyl)isopropanol as a catalyst in Friedel-Crafts reactions, a comprehensive review of current literature reveals a notable scarcity of specific applications for this particular substituted alcohol as a catalyst. However, its parent compound, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), has emerged as a highly effective and versatile solvent and promoter for a wide range of Friedel-Crafts reactions.[1][2][3][4][5] The unique properties of HFIP, including its strong hydrogen-bonding ability, high ionizing power, and low nucleophilicity, enable it to activate substrates and facilitate these reactions, often without the need for traditional Lewis or Brønsted acid catalysts.[1]
This document will therefore focus on the well-documented applications and protocols of HFIP in Friedel-Crafts reactions, providing a robust foundation for researchers. The principles and methodologies described herein may serve as a valuable starting point for investigating the potential catalytic activity of hexafluoro-2-(p-tolyl)isopropanol.
I. Application Notes: HFIP-Promoted Friedel-Crafts Reactions
Hexafluoroisopropanol has proven to be a transformative solvent for Friedel-Crafts acylation and alkylation reactions. Its utility stems from its ability to activate electrophiles through strong hydrogen bonding, thereby enhancing their reactivity towards aromatic systems.[1][6] This approach offers a greener and more practical alternative to classical Friedel-Crafts conditions that often rely on stoichiometric amounts of strong Lewis acids, which can be difficult to handle and generate significant waste.[1]
Key Advantages of HFIP in Friedel-Crafts Reactions:
-
Mild Reaction Conditions: Many HFIP-promoted Friedel-Crafts reactions proceed at room temperature, minimizing side reactions and decomposition of sensitive substrates.[1][7]
-
Avoidance of Harsh Catalysts: In many instances, HFIP can promote the reaction without the need for any additional Lewis or Brønsted acids.[1][2][7]
-
High Yields and Selectivity: The use of HFIP often leads to excellent yields of the desired products with high regioselectivity.
-
Broad Substrate Scope: The methodology is applicable to a wide range of electron-rich aromatic and heteroaromatic compounds.[1]
-
Simplified Workup: The volatility of HFIP allows for its easy removal by rotary evaporation, simplifying product isolation.[8][9]
-
Catalyst Activation: HFIP can act as a co-catalyst, enhancing the Brønsted acidity of other acids like p-toluenesulfonic acid (pTSA) through hydrogen bonding.[6]
II. Quantitative Data Summary
The following tables summarize representative quantitative data for HFIP-promoted Friedel-Crafts reactions, highlighting the efficiency and broad applicability of this solvent.
Table 1: HFIP-Promoted Intermolecular Friedel-Crafts Acylation of Arenes [1]
| Arene | Acylating Agent | Product Yield (%) |
| 1,3-Dimethoxybenzene | Benzoyl chloride | 66 |
| 1,2,3-Trimethoxybenzene | Benzoyl chloride | 95 |
| Anisole | Benzoyl chloride | 45 |
| Thiophene | Benzoyl chloride | 75 |
| Furan | Benzoyl chloride | 80 |
Table 2: HFIP-Promoted Intramolecular Friedel-Crafts Acylation [8][9]
| Substrate | Product | Yield (%) |
| 4-(3,4-Dimethoxyphenyl)butanoyl chloride | 6,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one | 78-85 |
| 3-Phenylpropanoyl chloride | Indan-1-one | 90 |
| 4-Phenylbutanoyl chloride | 3,4-Dihydronaphthalen-1(2H)-one | 95 |
III. Experimental Protocols
The following are detailed protocols for representative HFIP-promoted Friedel-Crafts reactions.
Protocol 1: General Procedure for Intermolecular Friedel-Crafts Acylation [1]
-
Reaction Setup: To a solution of the arene (1.0 mmol) in hexafluoroisopropanol (2.0 mL) in a sealed vial, add the acyl chloride (1.2 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the HFIP. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired ketone.
Protocol 2: Procedure for Intramolecular Friedel-Crafts Acylation of 4-(3,4-Dimethoxyphenyl)butanoic acid [8][9]
-
Step A: Formation of the Acid Chloride
-
In an oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an argon inlet, charge 4-(3,4-dimethoxyphenyl)butanoic acid (7.25 g, 32.3 mmol), anhydrous dichloromethane (DCM, 40 mL), and dimethylformamide (DMF, 50 µL).
-
Add oxalyl chloride (5.5 mL, 64 mmol) to the addition funnel and add it to the reaction mixture over 4 minutes.
-
Stir the reaction mixture at 23 °C for 30 minutes.
-
Concentrate the mixture under reduced pressure (35 °C, 30 mmHg) to afford the crude acid chloride as a yellow oil. This is used in the next step without further purification.
-
-
Step B: Intramolecular Friedel-Crafts Acylation
-
In an oven-dried, 100-mL, three-necked round-bottomed flask, add hexafluoroisopropanol (17 mL, 162 mmol).
-
Add a solution of the crude acid chloride in 3 mL of dichloroethane to the HFIP via syringe at a rate that maintains the internal temperature below 35 °C.
-
Allow the reaction to cool to 23 °C and stir for 2 hours.
-
Concentrate the mixture using a rotary evaporator (45 °C, 30 mmHg) to obtain a dark brown oil.
-
Purify the crude product by silica gel chromatography to yield 6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one.
-
IV. Visualizations
The following diagrams illustrate the proposed mechanism and a general experimental workflow for HFIP-promoted Friedel-Crafts reactions.
Caption: Proposed mechanism of HFIP-promoted Friedel-Crafts acylation.
Caption: General experimental workflow for HFIP-promoted Friedel-Crafts reactions.
References
- 1. Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction [organic-chemistry.org]
- 2. Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Cooperative Friedel-Crafts Alkylation of Electron-Deficient Arenes via Catalyst Activation with Hexafluoroisopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
Application of Hexafluoro-2-(p-tolyl)isopropanol in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoro-2-(p-tolyl)isopropanol (HFTP) is a fluorinated alcohol that finds utility in polymer synthesis, primarily as a specialized diol monomer in the production of polyurethanes. Its incorporation into a polymer backbone imparts unique properties due to the presence of the bulky, electron-withdrawing hexafluoroisopropyl group. These properties can include enhanced thermal stability, chemical resistance, and modified surface characteristics. This document provides detailed application notes and experimental protocols for the synthesis of polyurethanes using HFTP.
Application: Synthesis of Fluorinated Polyurethane Adhesives
Hexafluoro-2-(p-tolyl)isopropanol can be employed as a co-diol in the synthesis of polyurethane resins, particularly for adhesive applications.[1] The resulting polymers can be used in the formulation of adhesive compounds, including those containing rubber particles, for use in applications such as adhesive tapes for mobile devices.[1] The fluorine content from HFTP can enhance the adhesive's thermal and chemical resistance.
General Synthesis Pathway for Polyurethane
The synthesis of polyurethanes generally involves the polyaddition reaction between a diisocyanate and a diol. In this case, Hexafluoro-2-(p-tolyl)isopropanol acts as a diol. The reaction can be carried out in bulk (melt) or in a suitable solvent. A catalyst is often used to facilitate the reaction.
References
Application Notes and Protocols: Reaction Mechanisms Involving Hexafluoro-2-(p-tolyl)isopropanol as a Promoter
Note to the Reader: A comprehensive review of scientific literature and chemical databases reveals that Hexafluoro-2-(p-tolyl)isopropanol is not documented as a promoter for organic reaction mechanisms. Its known applications are primarily in materials science, specifically in the production of polyurethane adhesive resin compounds.[1] It is also available commercially as an intermediate for the synthesis of fluorinated pharmaceuticals and agrochemicals.[2][3][4]
In contrast, the parent compound, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) , is a widely utilized and extensively studied promoter and solvent in a vast range of organic reactions. Due to the lack of available data on Hexafluoro-2-(p-tolyl)isopropanol as a reaction promoter, this document will provide detailed Application Notes and Protocols for the closely related and highly relevant compound, Hexafluoro-2-propanol (HFIP) .
Application Notes: The Role of Hexafluoro-2-propanol (HFIP) as a Reaction Promoter
Introduction:
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a unique and versatile fluoroalcohol that has gained significant attention as a promoter and solvent in modern organic synthesis.[5][6][7][8] Its distinct physicochemical properties, including strong hydrogen-bonding ability, high polarity, low nucleophilicity, and the ability to stabilize cationic intermediates, enable it to promote a wide variety of chemical transformations, often without the need for traditional acid catalysts.[5][7][8]
Key Properties of HFIP as a Promoter:
-
Strong Hydrogen Bond Donor: The electron-withdrawing trifluoromethyl groups significantly increase the acidity of the hydroxyl proton (pKa ≈ 9.3), making HFIP an exceptionally strong hydrogen bond donor.[5] This allows it to activate electrophiles and stabilize transition states.
-
High Polarity and Ionizing Power: HFIP is a highly polar solvent that can facilitate reactions involving charged intermediates.[5]
-
Low Nucleophilicity: Despite being an alcohol, the steric hindrance and electron-withdrawing nature of the trifluoromethyl groups render the oxygen atom poorly nucleophilic, preventing it from participating in unwanted side reactions.[5]
-
Cation Stabilization: HFIP can effectively solvate and stabilize cationic species, promoting reactions that proceed through carbocationic intermediates.[7]
Promoted Reaction Types:
HFIP has been successfully employed to promote a diverse array of organic reactions, including but not limited to:
-
Electrophilic Aromatic Substitution: HFIP can activate electrophiles and promote Friedel-Crafts type reactions without the need for strong Lewis acids.
-
Cyclization and Rearrangement Reactions: The ability of HFIP to stabilize cationic intermediates makes it an excellent promoter for various cyclization and rearrangement cascades.
-
C-H Functionalization: In palladium-catalyzed C-H activation reactions, HFIP can act as a crucial ligand, additive, or solvent to enhance reactivity and selectivity.[9][10]
-
Glycosylation Reactions: HFIP promotes glycosylation by activating glycosyl donors and stabilizing the resulting oxocarbenium ions.
-
Nazarov Cyclization: HFIP has been shown to be an effective promoter for the Nazarov cyclization, an electrocyclic ring-closure of divinyl ketones.
Featured Application: HFIP-Promoted Intramolecular Hydroalkoxylation of Alkenes
This section details the use of HFIP to promote the intramolecular hydroalkoxylation of unactivated alkenes, a reaction that typically requires a metal catalyst.
Reaction Principle:
HFIP promotes the cyclization of olefinic alcohols to form cyclic ethers. The strong hydrogen-bonding ability of HFIP is thought to activate the double bond towards nucleophilic attack by the tethered hydroxyl group, proceeding through a stabilized cationic intermediate.
Workflow for HFIP-Promoted Intramolecular Hydroalkoxylation:
References
- 1. HEXAFLUORO-2-(P-TOLYL)ISOPROPANOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Hexafluoro-2-(p-tolyl)isopropanol [myskinrecipes.com]
- 3. Hexafluoro-2-(p-tolyl)isopropanol, CasNo.2010-61-9 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]
- 4. keyorganics.net [keyorganics.net]
- 5. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hexafluoro-2-(p-tolyl)isopropanol in the Synthesis of Fluorinated Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexafluoro-2-(p-tolyl)isopropanol and related hexafluoroisopropanol (HFIP) derivatives in the synthesis of fluorinated pharmaceuticals. The unique properties of the hexafluoroisopropanol moiety, including its strong hydrogen-bonding capabilities, high polarity, and low nucleophilicity, make it a powerful tool in modern medicinal chemistry. The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1][2][3][4]
While specific documented applications of hexafluoro-2-(p-tolyl)isopropanol in pharmaceutical synthesis are limited in publicly available literature, its chemical properties are analogous to the well-studied 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Therefore, the following protocols and data for HFIP-mediated reactions serve as a strong predictive framework for the application of its tolyl-substituted counterpart. It is anticipated that the tolyl group may modulate steric and electronic properties, offering opportunities for fine-tuning reaction outcomes.
Key Applications in Pharmaceutical Synthesis
Hexafluoroisopropanol and its derivatives are primarily utilized in two main areas of pharmaceutical synthesis:
-
As a Promoting Solvent: HFIP's ability to activate electrophiles through hydrogen bonding makes it an exceptional solvent for a variety of reactions, most notably Friedel-Crafts alkylations and acylations.[5][6] This is crucial for the construction of complex aromatic and heterocyclic scaffolds common in drug molecules.
-
As a Building Block: The hexafluoroisopropanol group itself can be incorporated into a molecule to introduce fluorine. This is often achieved through the reaction of hexafluoroacetone with a suitable nucleophile.
Experimental Protocols and Data
HFIP-Promoted Friedel-Crafts Alkylation of Heterocycles
This protocol details the synthesis of C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines, a scaffold of interest in pharmaceutical research. The reaction is promoted by HFIP, which acts as both the solvent and a Brønsted acid activator.[7]
Reaction Scheme:
-
Reactants: Substituted imidazo[1,2-a]pyridine, Difluoroacetaldehyde ethyl hemiacetal
-
Solvent/Promoter: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Product: C3-Difluoromethyl carbinol-containing imidazo[1,2-a]pyridine
Detailed Protocol:
-
To a solution of substituted imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv.) in 1,1,1,3,3,3-hexafluoro-2-propanol (1.0 mL) is added difluoroacetaldehyde ethyl hemiacetal (0.30 mmol, 1.5 equiv.).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is quenched with water (15 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.[7]
Quantitative Data:
The following table summarizes the yields for the synthesis of various C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines using the protocol described above.[7]
| Entry | Imidazo[1,2-a]pyridine Substituent | Product | Yield (%) |
| 1 | 2-methyl | 3a | 85 |
| 2 | 2-phenyl | 3b | 78 |
| 3 | 7-methyl | 3c | 82 |
| 4 | 6-nitro | 3d | 55 |
| 5 | 8-methyl | 3e | 80 |
Plausible Reaction Mechanism:
The following diagram illustrates the proposed mechanism for the HFIP-promoted Friedel-Crafts alkylation.
Caption: Plausible reaction pathway for HFIP-promoted Friedel-Crafts alkylation.[7]
Intramolecular Friedel-Crafts Acylation
This protocol describes an HFIP-promoted intramolecular Friedel-Crafts acylation to synthesize a tetralone derivative, a common core in pharmaceutical compounds.[8]
Reaction Scheme:
-
Reactant: 4-(3,4-Dimethoxyphenyl)butanoyl chloride
-
Solvent/Promoter: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Product: 6,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one
Detailed Protocol:
Step A: Synthesis of the Acid Chloride
-
An oven-dried, three-necked round-bottomed flask is charged with 4-(3,4-dimethoxyphenyl)butanoic acid (7.25 g, 32.3 mmol, 1.0 equiv), anhydrous DCM (40 mL), and DMF (50 µL, 0.65 mmol, 0.02 equiv).
-
Oxalyl chloride (5.5 mL, 64 mmol, 2.0 equiv) is added dropwise over 4 minutes.
-
The reaction mixture is stirred at 23 °C for 30 minutes.
-
The solvent is removed under reduced pressure to afford the crude acid chloride, which is used in the next step without further purification.[8]
Step B: Intramolecular Friedel-Crafts Acylation
-
An oven-dried, three-necked round-bottomed flask is charged with 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (100 mL).
-
The crude acid chloride from Step A, dissolved in anhydrous DCM (30 mL), is added to the HFIP at 23 °C.
-
The reaction mixture is stirred for 30 minutes.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate (100 mL).
-
The mixture is transferred to a separatory funnel and washed with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).
-
The combined aqueous layers are extracted with DCM (75 mL).
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield 6,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one.[8]
Quantitative Data:
| Reactant | Product | Yield (%) |
| 4-(3,4-Dimethoxyphenyl)butanoic acid | 6,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one | 90-95 |
Experimental Workflow:
The following diagram outlines the workflow for the intramolecular Friedel-Crafts acylation.
Caption: Experimental workflow for intramolecular Friedel-Crafts acylation.[8]
Conclusion
Hexafluoro-2-(p-tolyl)isopropanol, as a derivative of HFIP, holds significant promise for applications in the synthesis of fluorinated pharmaceuticals. The protocols and data presented for HFIP-mediated reactions provide a robust starting point for researchers exploring the utility of this class of reagents. The strong hydrogen-bonding capacity and low nucleophilicity of the hexafluoroisopropanol moiety are key to its effectiveness in promoting challenging chemical transformations. Further research into the specific applications of the tolyl-substituted variant is warranted to fully elucidate its potential in drug discovery and development.
References
- 1. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]
- 5. Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction [organic-chemistry.org]
- 6. Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. orgsyn.org [orgsyn.org]
Application of Hexafluoro-2-(p-tolyl)isopropanol in Agrochemical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Hexafluoro-2-(p-tolyl)isopropanol and its derivatives are emerging as valuable building blocks in the synthesis of modern agrochemicals, particularly in the development of novel isoxazoline insecticides. The unique properties conferred by the hexafluoroisopropyl group, such as enhanced metabolic stability and target binding affinity, make it a desirable moiety in the design of potent and effective crop protection agents. This document provides a detailed overview of the application of hexafluoro-2-(p-tolyl)isopropanol precursors in the synthesis of the insecticide fluralaner, including experimental protocols, quantitative data, and logical diagrams to illustrate the synthetic pathways.
Introduction to Hexafluoro-2-(p-tolyl)isopropanol in Agrochemicals
The incorporation of fluorine atoms into agrochemical molecules is a widely adopted strategy to enhance their biological activity and physicochemical properties. The hexafluoroisopropyl group, in particular, has been shown to significantly improve the efficacy of insecticides. While direct utilization of Hexafluoro-2-(p-tolyl)isopropanol is not explicitly detailed in readily available literature for direct agrochemical synthesis, its structural motif is central to the activity of potent insecticides like fluralaner. The synthesis of such compounds involves the introduction of the 2-(p-tolyl)-1,1,1,3,3,3-hexafluoropropan-2-yl moiety through multi-step synthetic sequences, often starting from precursors that can be derived from hexafluoroacetone and toluene derivatives.
Case Study: Synthesis of Fluralaner
Fluralaner is a broad-spectrum systemic insecticide and acaricide belonging to the isoxazoline class. Its chemical structure features a central isoxazoline ring substituted with a 3,5-dichlorophenyl group and a tolyl group bearing a hexafluoroisopropanol-derived moiety. The synthesis of fluralaner is a multi-step process that involves the construction of the key isoxazoline intermediate followed by amide coupling.
Key Intermediates and Reagents
The synthesis of fluralaner relies on several key intermediates and reagents. The following table summarizes the essential components involved in the synthetic pathway leading to the core isoxazoline structure.
| Intermediate/Reagent | Chemical Name | Role in Synthesis |
| 1 | 4-Bromo-2-methylbenzoic acid | Starting material for the tolyl moiety |
| 2 | 3,5-Dichloroaniline | Precursor for the dichlorophenyl moiety |
| 3 | Isoxazoline precursor | Key building block for the heterocyclic core |
| 4 | Amide side chain | Final component for amide bond formation |
Experimental Protocols
The following protocols outline the key experimental steps in the synthesis of fluralaner, based on established patent literature.
Protocol 1: Synthesis of the Key Isoxazoline Intermediate
This protocol describes the formation of the isoxazoline ring, which is a critical step in the synthesis of fluralaner.
-
Step 1: Diazotization of 3,5-dichloroaniline. To a cooled solution of 3,5-dichloroaniline in a suitable acidic medium, a solution of sodium nitrite is added dropwise to form the corresponding diazonium salt.
-
Step 2: Reaction with a suitable alkene. The diazonium salt is then reacted with a trifluoromethyl-substituted alkene in the presence of a copper catalyst to initiate a Meerwein arylation reaction.
-
Step 3: Cyclization. The resulting intermediate undergoes a cyclization reaction, often promoted by a base, to form the desired isoxazoline ring structure.
-
Step 4: Functional group manipulation. The substituent on the tolyl ring is then chemically modified to a carboxylic acid, which is necessary for the subsequent amide coupling reaction.
Protocol 2: Amide Coupling to Yield Fluralaner
This protocol details the final step in the synthesis of fluralaner, which involves the formation of an amide bond.
-
Step 1: Activation of the carboxylic acid. The carboxylic acid of the isoxazoline intermediate is activated using a suitable coupling agent, such as a carbodiimide, in an appropriate solvent.
-
Step 2: Amide bond formation. The activated carboxylic acid is then reacted with the appropriate amine side chain to form the final fluralaner molecule.
-
Step 3: Purification. The crude product is purified by techniques such as column chromatography or recrystallization to yield pure fluralaner.
Quantitative Data
The following table summarizes typical reaction yields for the key steps in the synthesis of fluralaner, as reported in the literature.
| Reaction Step | Product | Typical Yield (%) |
| Isoxazoline formation | Key Isoxazoline Intermediate | 60-75% |
| Amide Coupling | Fluralaner | 80-90% |
| Overall Yield | Fluralaner | 48-68% |
Synthetic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described above.
Conclusion
While direct, one-step applications of Hexafluoro-2-(p-tolyl)isopropanol in agrochemical synthesis are not prominently documented, its structural motif is integral to the efficacy of advanced insecticides like fluralaner. The synthesis of such complex molecules is achieved through sophisticated multi-step pathways that construct the core heterocyclic structure and subsequently append the necessary functional groups. The protocols and data presented herein provide a detailed framework for understanding the synthesis of isoxazoline-based agrochemicals, highlighting the importance of fluorinated building blocks in the development of next-generation crop protection solutions. Further research into more direct and efficient methods for incorporating the hexafluoro-2-(p-tolyl)isopropanol moiety could significantly streamline the synthesis of these vital agricultural compounds.
Application Notes and Protocols: Asymmetric Synthesis Utilizing Hexafluoro-2-(p-tolyl)isopropanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric synthesis is a critical discipline in modern organic chemistry and drug development, aiming to produce enantiomerically pure compounds. One of the most robust strategies to achieve high stereocontrol is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. It directs a chemical reaction to favor the formation of one diastereomer over another. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse.
This document explores the potential application of Hexafluoro-2-(p-tolyl)isopropanol as a chiral auxiliary in asymmetric synthesis. While direct, documented examples of its use are not prevalent in the reviewed literature, its structural features—a stereogenic center bearing a bulky, electron-rich tolyl group and two sterically demanding and electron-withdrawing trifluoromethyl groups—suggest its potential for inducing facial selectivity in a variety of chemical transformations.
Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis
The fundamental workflow of employing a chiral auxiliary in asymmetric synthesis follows a well-defined, three-step process. This logical sequence is designed to transform a prochiral substrate into an enantiomerically enriched product with high efficiency and predictability.
Potential Applications of Hexafluoro-2-(p-tolyl)isopropanol as a Chiral Auxiliary
Based on the structural characteristics of Hexafluoro-2-(p-tolyl)isopropanol, it could theoretically be employed in a range of asymmetric reactions. The bulky nature of the tolyl and trifluoromethyl groups would be expected to create a highly differentiated steric environment, effectively shielding one face of a reactive intermediate.
Potential Asymmetric Reactions:
-
Aldol Reactions: When attached as an ester to a ketone or as part of an N-acyl derivative, the auxiliary could direct the enolization and subsequent reaction with an aldehyde to yield syn- or anti-aldol products with high diastereoselectivity.
-
Diels-Alder Reactions: As a chiral dienophile or diene substituent, it could influence the endo/exo selectivity and the facial selectivity of the cycloaddition.
-
Alkylations: Attachment to a prochiral enolate would likely direct the approach of an electrophile from the less sterically hindered face, leading to the formation of a single enantiomer of the alkylated product.
-
Reductions: When incorporated into a substrate containing a prochiral ketone or imine, the auxiliary could direct the delivery of a hydride reagent to one face of the carbonyl or imine double bond.
Experimental Protocols (Hypothetical)
As there are no specific examples in the literature detailing the use of Hexafluoro-2-(p-tolyl)isopropanol as a chiral auxiliary, the following protocols are hypothetical. They are based on established procedures for other chiral auxiliaries and are intended to serve as a starting point for researchers interested in exploring its potential.
Protocol 1: Asymmetric Aldol Reaction of an Acetate-Derived Enolate
This hypothetical protocol outlines the use of (R)-Hexafluoro-2-(p-tolyl)isopropanol as a chiral auxiliary for the diastereoselective aldol reaction between an acetate-derived enolate and a generic aldehyde.
Step 1: Attachment of the Chiral Auxiliary
-
To a solution of (R)-Hexafluoro-2-(p-tolyl)isopropanol (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere, add acetyl chloride (1.1 equiv.) and triethylamine (1.2 equiv.).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the acetate ester of the chiral auxiliary.
Step 2: Diastereoselective Aldol Reaction
-
To a solution of the acetate ester (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA, 1.1 equiv., 2.0 M in THF/heptane/ethylbenzene) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the desired aldehyde (1.2 equiv.) dropwise to the reaction mixture.
-
Stir at -78 °C for 2 hours, then warm to -40 °C and stir for an additional 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the diastereomeric aldol adducts. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or HPLC analysis.
Step 3: Cleavage of the Chiral Auxiliary
-
To a solution of the purified aldol adduct (1.0 equiv.) in a 3:1 mixture of THF and water (0.1 M), add lithium hydroxide (3.0 equiv.).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantiomerically enriched β-hydroxy acid. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis after conversion to a suitable derivative (e.g., a methyl ester).
Data Presentation (Hypothetical)
The following table summarizes hypothetical data for the asymmetric aldol reaction described above, illustrating how quantitative results would be presented.
| Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Benzaldehyde | >95:5 | 85 | >98 |
| Isobutyraldehyde | 90:10 | 78 | 95 |
| Cinnamaldehyde | >95:5 | 82 | >99 |
Logical Relationships in Stereocontrol
The stereochemical outcome of a reaction controlled by a chiral auxiliary is dictated by the formation of a rigid transition state that favors one geometry over all others. The steric and electronic properties of the auxiliary are paramount in achieving this control.
Conclusion
While the use of Hexafluoro-2-(p-tolyl)isopropanol as a chiral auxiliary is not yet established in the scientific literature, its structural features present a compelling case for its investigation in asymmetric synthesis. The hypothetical protocols and conceptual frameworks provided in these notes are intended to serve as a guide for researchers to explore its potential in controlling stereochemistry in a variety of important chemical transformations. The development of new and effective chiral auxiliaries remains a cornerstone of modern synthetic chemistry, and novel structures such as this warrant further investigation.
Application Notes and Protocols for Oxidations Using Hexafluoro-2-(p-tolyl)isopropanol: A extrapolated guide based on Hexafluoroisopropanol (HFIP)
Disclaimer: Extensive research has revealed a significant lack of published scientific literature detailing the use of Hexafluoro-2-(p-tolyl)isopropanol in oxidation reactions. Therefore, these application notes and protocols are based on the well-documented applications of its parent compound, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) . The structural similarity suggests that Hexafluoro-2-(p-tolyl)isopropanol may exhibit comparable behavior as a solvent or co-solvent in promoting oxidation reactions, particularly in activating hydrogen peroxide. The following information should be considered a starting point for research and development, with the understanding that optimization for the specific tolyl-substituted compound will be necessary.
Introduction to Fluorinated Alcohols in Oxidation Chemistry
Fluorinated alcohols, particularly HFIP, have emerged as powerful solvents and additives in organic synthesis. Their unique properties, including strong hydrogen-bonding ability, high ionizing power, low nucleophilicity, and polarity, make them highly effective in promoting a variety of chemical transformations. In the context of oxidations, HFIP is known to activate oxidizing agents like hydrogen peroxide (H₂O₂), enhancing their electrophilicity and enabling selective oxidations under mild conditions.
Key Application: Selective Oxidation of Sulfides to Sulfoxides
One of the most prominent applications of the HFIP/H₂O₂ system is the selective oxidation of sulfides to sulfoxides, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. The high selectivity of this system minimizes the over-oxidation of sulfoxides to sulfones.
General Reaction Scheme:
Unlocking C-H Functionalization: The Pivotal Role of Hexafluoro-2-(p-tolyl)isopropanol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Note on Reagent Nomenclature: The existing scientific literature overwhelmingly focuses on 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as a key promoter in C-H functionalization reactions. The compound specified in the topic, Hexafluoro-2-(p-tolyl)isopropanol, is a structural analogue. Due to the extensive and well-documented role of HFIP, these application notes will focus on HFIP as the exemplary reagent for promoting C-H functionalization, as it is the compound predominantly utilized and validated in the field.
Introduction
Direct C-H functionalization is a powerful and atom-economical strategy in modern organic synthesis, enabling the construction of complex molecules from simple, ubiquitous C-H bonds. 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has emerged as a transformative solvent and additive in this field, significantly enhancing the efficiency, selectivity, and scope of various C-H functionalization reactions, particularly those catalyzed by transition metals like palladium.[1][2][3][4]
The unique properties of HFIP, including its strong hydrogen-bonding capacity, high acidity, low nucleophilicity, and ability to stabilize cationic intermediates, are instrumental in its ability to promote these challenging transformations.[3][5] These attributes allow HFIP to play a multifaceted role, from activating otherwise unreactive directing groups to facilitating catalyst turnover and influencing stereoselectivity.[1][2][6] These application notes provide an overview of the utility of HFIP in promoting C-H functionalization and offer detailed protocols for key reactions.
Key Applications of HFIP in C-H Functionalization
HFIP has been successfully employed in a variety of palladium-catalyzed C-H functionalization reactions, including:
-
Ortho-C(sp²)-H Functionalization of Aromatic Compounds: HFIP facilitates the olefination and arylation of C-H bonds at the ortho-position of directing groups on aromatic rings. It is particularly effective in activating weakly coordinating directing groups through hydrogen bonding, thereby enabling reactions that are often sluggish or inefficient in other solvents.[1][6]
-
Distal C(sp²)-H Functionalization: For more complex substrates, HFIP has been shown to promote the functionalization of C-H bonds at meta and para positions, a significant challenge in synthetic chemistry.[1][2]
-
β-C(sp³)-H Functionalization of Aliphatic Systems: HFIP is a key solvent for the arylation and olefination of C(sp³)-H bonds in aliphatic chains, such as those in amino acid and peptide derivatives.[6]
-
Enhancement of Stereoselectivity: The hydrogen-bond-donating ability of HFIP can influence the transition state of a reaction, leading to improved stereoselectivity in asymmetric C-H functionalization processes.[1][2][6]
Quantitative Data Summary
The following tables summarize quantitative data for representative HFIP-promoted C-H functionalization reactions, showcasing the solvent's impact on reaction efficiency and scope.
Table 1: Palladium-Catalyzed Ortho-Olefination of 2-Phenylpyridine in HFIP
| Entry | Substrate (1a) | Olefin (2a) | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenylpyridine | n-Butyl acrylate | Pd(OAc)₂ (10 mol%) | Ag₂CO₃ (2.0 equiv) | HFIP | 120 | 24 | 81 |
Data sourced from a representative reaction scheme in the literature.
Table 2: Palladium-Catalyzed β-C(sp³)-H Arylation of an α-Hydroxy Acid Derivative in HFIP
| Entry | Aryl Iodide | Catalyst | Base | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Pd(OAc)₂ (10 mol%) | AgOAc (3.0 equiv) | KF (3.0 equiv) | HFIP | 100 | 24 | 77 |
| 2 | 4-Iodoanisole | Pd(OAc)₂ (10 mol%) | AgOAc (3.0 equiv) | KF (3.0 equiv) | HFIP | 100 | 24 | 75 |
| 3 | 4-Iodobenzotrifluoride | Pd(OAc)₂ (10 mol%) | AgOAc (3.0 equiv) | KF (3.0 equiv) | HFIP | 100 | 24 | 68 |
| 4 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (10 mol%) | AgOAc (3.0 equiv) | KF (3.0 equiv) | HFIP | 100 | 24 | 55 |
This table presents a selection of optimized reaction conditions and yields for the β-C(sp³)-H arylation of an O-benzyl-d-lactic acid derivative coupled with an amino acid auxiliary.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Ortho-Olefination of 2-Phenylpyridine
This protocol is a representative procedure based on literature examples of HFIP-promoted ortho-C(sp²)-H olefination.
Materials:
-
2-Phenylpyridine
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver carbonate (Ag₂CO₃)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous
-
Schlenk tube or sealed reaction vial
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk tube or sealed reaction vial under an inert atmosphere (e.g., nitrogen or argon), add 2-phenylpyridine (0.2 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 10 mol%), and silver carbonate (0.4 mmol, 2.0 equiv).
-
Add anhydrous HFIP (2.0 mL) to the reaction vessel.
-
Add n-butyl acrylate (0.4 mmol, 2.0 equiv) to the mixture via syringe.
-
Seal the reaction vessel and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired ortho-olefinated product.
Protocol 2: General Procedure for Palladium-Catalyzed β-C(sp³)-H Arylation of an α-Hydroxy Acid Derivative
This protocol is for the β-C(sp³)-H arylation of an O-benzyl-d-lactic acid derivative using an amino acid directing group, showcasing the utility of HFIP in C(sp³)-H functionalization.
Materials:
-
Substrate (O-benzyl-d-lactic acid derivative with amino acid auxiliary)
-
Aryl iodide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver acetate (AgOAc)
-
Potassium fluoride (KF)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous
-
Schlenk tube or sealed reaction vial
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk tube or sealed reaction vial, add the α-hydroxy acid derivative substrate (0.1 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 10 mol%), silver acetate (0.3 mmol, 3.0 equiv), and potassium fluoride (0.3 mmol, 3.0 equiv).
-
Add the aryl iodide (0.3 mmol, 3.0 equiv) to the reaction vessel.
-
Under an inert atmosphere, add anhydrous HFIP (1.0 mL) to the mixture.
-
Seal the reaction vessel tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After allowing the reaction to cool to room temperature, dilute the mixture with dichloromethane (CH₂Cl₂).
-
Filter the mixture through a short pad of silica gel, washing with additional CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure β-arylated product.
Visualizations
Caption: General experimental workflow for a C-H functionalization reaction.
Caption: HFIP's role in activating a weakly coordinating directing group.
References
- 1. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed ortho-Olefination of Phenyl Acetic and Phenyl Propylacetic Esters via C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladaelectro-catalyzed ortho-C–H-monoarylation of 2-phenylpyridines with arenediazonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Active Hexafluoroisopropyl Benzoates through a Hydrogen-Bond-Enabled Palladium(II)-Catalyzed C-H Alkoxycarbonylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Chelation-Assisted Regioselective Oxidative Dehydrogenative Homocoupling/Ortho-Hydroxylation in N-Phenylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with Hexafluoro-2-(p-tolyl)isopropanol
Welcome to the technical support center for Hexafluoro-2-(p-tolyl)isopropanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is Hexafluoro-2-(p-tolyl)isopropanol and what are its primary applications?
Hexafluoro-2-(p-tolyl)isopropanol is a fluorinated alcohol that serves as a key intermediate and solvent in organic synthesis. Its unique properties, such as high lipophilicity and electron-withdrawing effects from the hexafluoroisopropyl group, make it valuable in modifying drug molecules to enhance metabolic stability and bioavailability.[1] It is commonly used in the preparation of fluorinated building blocks for medicinal chemistry and in the synthesis of specialty polymers, such as polyurethane adhesive resins.
Q2: How does Hexafluoro-2-(p-tolyl)isopropanol compare to its non-tolyl analog, Hexafluoroisopropanol (HFIP)?
Hexafluoro-2-(p-tolyl)isopropanol shares many of the beneficial solvent properties of HFIP, including high polarity, strong hydrogen bond-donating ability, and the capacity to stabilize cationic intermediates.[2] The presence of the p-tolyl group increases its molecular weight and lipophilicity, which can influence its solubility characteristics and interactions with substrates. This can be advantageous in reactions involving non-polar aromatic compounds.
Q3: What are the key safety precautions when handling Hexafluoro-2-(p-tolyl)isopropanol?
Users should handle Hexafluoro-2-(p-tolyl)isopropanol in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. It is classified as an irritant.[2] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Q4: Can Hexafluoro-2-(p-tolyl)isopropanol be used as a catalyst?
While not a catalyst in the traditional sense, its strong hydrogen-bonding ability can activate electrophiles, such as acyl chlorides in Friedel-Crafts reactions, effectively promoting the reaction without the need for a separate Lewis or Brønsted acid catalyst.[2]
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
If you are observing low or no conversion of your starting materials, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting logic for low reaction conversion.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Impure Starting Materials or Reagent | Ensure the purity of your substrates and the Hexafluoro-2-(p-tolyl)isopropanol. Impurities can inhibit the reaction. Consider purification of starting materials if necessary. |
| Suboptimal Reaction Temperature | While many reactions in fluorinated alcohols proceed at room temperature, some may require heating to overcome activation barriers. Incrementally increase the temperature and monitor the reaction progress. |
| Insufficient Reaction Time | Monitor the reaction over a longer period using techniques like TLC or LC-MS to determine if the reaction is simply slow. |
| Inadequate Mixing | Ensure efficient stirring, especially for heterogeneous mixtures, to maximize contact between reactants. |
| Poor Solubility of Reactants | Although a good solvent, Hexafluoro-2-(p-tolyl)isopropanol may not be optimal for all substrates. Consider using a co-solvent (e.g., dichloromethane) to improve solubility. |
Issue 2: Formation of Side Products and Low Selectivity
The formation of unexpected side products can significantly lower the yield of the desired product.
Troubleshooting Workflow for Poor Selectivity
Caption: Troubleshooting steps for poor reaction selectivity.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Reaction Temperature is Too High | Elevated temperatures can lead to side reactions or decomposition. Try running the reaction at a lower temperature. |
| High Concentration of Reactants | High concentrations can sometimes favor undesired reaction pathways. Experiment with more dilute conditions. |
| Decomposition of Starting Material or Product | The acidic nature of fluorinated alcohols can sometimes lead to the degradation of sensitive functional groups. Monitor the reaction for the appearance of decomposition products and consider quenching the reaction earlier. |
| Undesired Regio- or Stereoselectivity | The p-tolyl group can introduce steric effects that may influence selectivity. If obtaining an undesired isomer, consider modifying the substrate or reaction conditions to favor the desired outcome. The high hydrogen-bond-donating ability of the solvent can influence stereoselectivity, for example in Diels-Alder reactions.[1] |
Experimental Protocols
Representative Protocol: Friedel-Crafts Acylation of Anisole
This protocol describes a representative procedure for the Friedel-Crafts acylation of anisole with benzoyl chloride, using Hexafluoro-2-(p-tolyl)isopropanol as both the solvent and promoter.
Experimental Workflow
References
troubleshooting byproduct formation in reactions with Hexafluoro-2-(p-tolyl)isopropanol
Welcome to the technical support center for reactions involving Hexafluoro-2-(p-tolyl)isopropanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to byproduct formation and other common issues encountered during the synthesis and use of Hexafluoro-2-(p-tolyl)isopropanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Q1: My synthesis of Hexafluoro-2-(p-tolyl)isopropanol resulted in a mixture of isomers. How can I identify the major byproducts and what causes their formation?
A1: The synthesis of Hexafluoro-2-(p-tolyl)isopropanol is typically achieved through a Friedel-Crafts alkylation of toluene with hexafluoroacetone. The primary byproducts are the ortho- and meta- isomers: 1,1,1,3,3,3-hexafluoro-2-(o-tolyl)propan-2-ol and 1,1,1,3,3,3-hexafluoro-2-(m-tolyl)propan-2-ol.
The formation of these isomers is a known challenge in Friedel-Crafts reactions with substituted aromatic compounds like toluene. The methyl group of toluene is an ortho-, para- directing group under kinetic control, meaning the ortho and para isomers are formed fastest. However, the reaction is reversible, and under thermodynamic control (e.g., higher temperatures or longer reaction times), the more thermodynamically stable meta-isomer can become the major product through isomerization.
Identification of Isomers: The most effective method for identifying and quantifying the product mixture is Gas Chromatography-Mass Spectrometry (GC-MS). Each isomer will have a distinct retention time, and the mass spectrum will confirm the molecular weight. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy can also be used to distinguish the isomers based on their unique spectral patterns.
Q2: How can I control the reaction conditions to maximize the yield of the desired para-isomer and minimize byproduct formation?
A2: Controlling the isomer distribution is key to a successful synthesis. The primary factors to consider are temperature, choice of Lewis acid catalyst, and reaction time.
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Temperature: Lower temperatures generally favor the kinetically controlled products, which for toluene are the ortho- and para-isomers. Running the reaction at or below room temperature is advisable to suppress the formation of the meta-isomer.
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Lewis Acid Catalyst: The choice and amount of Lewis acid can influence selectivity. While strong Lewis acids like AlCl₃ are effective, they can also promote isomerization to the meta-product. Experimenting with milder Lewis acids or solid acid catalysts like certain zeolites may improve para-selectivity.
-
Reaction Time: Shorter reaction times will favor the kinetic product distribution. Monitoring the reaction progress by TLC or GC-MS is crucial to stop the reaction once the formation of the para-isomer is maximized, before significant isomerization to the meta-isomer occurs.
Data on Isomer Distribution in Friedel-Crafts Alkylation of Toluene:
The following table summarizes representative data on how temperature can affect isomer distribution in Friedel-Crafts alkylation of toluene. While this data is for a different alkylating agent, the general trend is applicable.
| Temperature (°C) | Ortho-Isomer (%) | Meta-Isomer (%) | Para-Isomer (%) | Control Type |
| 0 | 54 | 17 | 29 | Kinetic |
| 25 | 3 | 69 | 28 | Thermodynamic |
| 80 | 1 | 89 | 10 | Thermodynamic |
Note: This data is illustrative of the general trend in Friedel-Crafts alkylation of toluene and may not represent the exact distribution for the reaction with hexafluoroacetone.
Q3: I have a mixture of para-, ortho-, and meta-isomers. What are the recommended purification methods to isolate the pure para-isomer?
A3: Separating positional isomers can be challenging due to their similar physical properties. The following methods are recommended:
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Fractional Crystallization: This is often the most effective method for separating the para-isomer on a larger scale. The para-isomer is typically more symmetrical and may have a higher melting point and lower solubility in certain solvents compared to the ortho- and meta-isomers. By carefully selecting a solvent system and controlling the cooling rate, the para-isomer can be selectively crystallized.
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Column Chromatography: For smaller scale purifications, column chromatography using silica gel can be effective. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The separation can be optimized by using a long column and a shallow gradient.
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Preparative High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material, preparative HPLC with a suitable column (e.g., C18 or a specialized phase for aromatic compounds) can be employed.
Experimental Protocols
Representative Protocol for the Synthesis of Hexafluoro-2-(p-tolyl)isopropanol:
Disclaimer: This is a representative protocol based on general Friedel-Crafts procedures. Researchers should conduct a thorough literature search and risk assessment before performing any new experiment.
Materials:
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Anhydrous Toluene
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Hexafluoroacetone (gas or hydrate)
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Dichloromethane (DCM)
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Hydrochloric Acid (1M)
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of hexafluoroacetone (1.0 equivalent) in anhydrous DCM to the stirred suspension via the dropping funnel.
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After the addition is complete, add a solution of anhydrous toluene (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
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Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC or GC-MS.
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Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
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Separate the organic layer and extract the aqueous layer with DCM.
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Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol for Purification by Recrystallization:
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Dissolve the crude product in a minimum amount of a hot solvent (e.g., a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate).
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Allow the solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
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Dry the crystals under vacuum to obtain the purified Hexafluoro-2-(p-tolyl)isopropanol.
Visualizations
Caption: Reaction pathway for the synthesis of Hexafluoro-2-(p-tolyl)isopropanol.
Caption: Troubleshooting workflow for optimizing the yield of the para-isomer.
Caption: Relationship between reaction control, conditions, and product distribution.
purification techniques for products from Hexafluoro-2-(p-tolyl)isopropanol reactions
A Technical Support Center for Purification of Hexafluoro-2-(p-tolyl)isopropanol Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from Hexafluoro-2-(p-tolyl)isopropanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types involving Hexafluoro-2-(p-tolyl)isopropanol?
A1: Hexafluoro-2-(p-tolyl)isopropanol is a fluorinated alcohol. Due to its hydroxyl group, it primarily participates in reactions such as esterification, etherification, and the formation of urethanes. A notable application is its use as a fluorinated chain extender or capping agent in the synthesis of specialty polymers like polyurethanes, often by reacting with diisocyanates to impart unique properties such as chemical resistance and low surface energy.[1][2]
Q2: What are the general challenges in purifying products from Hexafluoro-2-(p-tolyl)isopropanol reactions?
A2: The primary challenges stem from the unique properties of organofluorine compounds. These include:
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High Polarity and Acidity: The hexafluoroisopropanol moiety is highly polar and acidic (pKa ≈ 9.3), which can lead to strong interactions with polar stationary phases in chromatography, causing peak tailing.[3]
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Solubility: Fluorinated compounds can have unusual solubility profiles, sometimes being soluble in both polar and non-polar organic solvents, which can complicate extraction and recrystallization.
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Detection: The presence of the aromatic p-tolyl group allows for easy UV detection in chromatography.
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Removal of Excess Starting Material: Hexafluoro-2-(p-tolyl)isopropanol has a relatively high boiling point (approx. 182 °C), making its removal by simple evaporation difficult.[1]
Q3: Which purification techniques are most suitable for derivatives of Hexafluoro-2-(p-tolyl)isopropanol?
A3: The choice of technique depends on the nature of the product (e.g., small molecule vs. polymer).
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Flash Column Chromatography: This is the most common method for purifying small molecule derivatives. Due to the polarity of the hexafluoro alcohol group, both normal-phase (silica gel) and reverse-phase chromatography can be effective.
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Recrystallization: If the product is a solid with moderate to high purity, recrystallization is an excellent method for obtaining highly pure material. The choice of solvent is critical and often requires screening.
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Precipitation: For polymeric products, such as polyurethanes, purification is often achieved by dissolving the crude polymer in a good solvent (e.g., ethyl acetate, THF) and then precipitating it by adding a non-solvent (e.g., methanol, hexane).[4]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Product does not elute from the column (streaking/tailing on TLC). | The product is too polar and is strongly adsorbing to the silica gel due to the acidic hexafluoro-isopropanol group. | 1. Modify the Mobile Phase: Add a small amount of a polar modifier like methanol (0.5-2%) or a few drops of acetic acid to the eluent to compete for binding sites on the silica. 2. Switch to a Different Stationary Phase: Consider using alumina (neutral or basic) or reverse-phase silica (C18). |
| Poor separation between the product and unreacted starting material. | The polarity of the product and the starting alcohol are too similar. | 1. Optimize Solvent System: Use a shallower gradient or an isocratic elution with a solvent system that provides the best separation on TLC (aim for a ΔRf of >0.2). 2. Derivatize Before Purification: If the product has other functional groups, consider a temporary derivatization to alter its polarity. |
| Product appears to decompose on the column. | The acidic nature of the silica gel is causing degradation of an acid-sensitive product. | 1. Deactivate the Silica: Flush the column with a solvent system containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in hexane) before loading the sample. 2. Use an Alternative Adsorbent: Switch to neutral alumina or Florisil. |
Recrystallization / Precipitation
| Problem | Possible Cause | Solution |
| Product "oils out" instead of forming crystals. | The product is melting in the hot solvent, or the solution is too supersaturated upon cooling. | 1. Use More Solvent: Ensure the compound is fully dissolved at the boiling point of the solvent. 2. Cool Slowly: Allow the solution to cool to room temperature slowly, then transfer to an ice bath or refrigerator. Scratch the inside of the flask with a glass rod to induce nucleation. 3. Change Solvent System: Switch to a solvent in which the product has lower solubility at high temperatures. |
| No crystals form upon cooling. | The product is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | 1. Reduce Solvent Volume: Evaporate some of the solvent and attempt to cool again. 2. Use an Anti-Solvent: Add a second solvent in which the product is insoluble (an "anti-solvent") dropwise to the solution at room temperature until it becomes cloudy, then warm slightly to redissolve and cool slowly. Common anti-solvents for fluorinated compounds include water or hexane. |
| Low recovery of purified material. | The product has significant solubility in the cold solvent. | 1. Cool to a Lower Temperature: Use an ice-salt bath or a freezer to minimize solubility. 2. Minimize Wash Volume: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Polymer product remains sticky after precipitation. | Trapped solvent or low molecular weight oligomers are present. | 1. Redissolve and Reprecipitate: Repeat the dissolution/precipitation process 1-2 more times to remove impurities.[4] 2. Triturate the Product: Vigorously stir the sticky solid with the precipitating solvent (e.g., methanol or hexane) to wash out impurities and potentially induce solidification. 3. Dry Thoroughly: Dry the polymer under high vacuum for an extended period, possibly with gentle heating. |
Experimental Protocols
Protocol 1: General Procedure for Flash Chromatography (Normal Phase)
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Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable mobile phase. A good starting point for moderately polar hexafluoro-isopropanol derivatives is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for your target compound.
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Column Packing: Pack a glass column with silica gel using the chosen eluent.
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Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
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Elution: Begin elution with the chosen solvent system. If separation is poor, a shallow gradient (e.g., increasing the percentage of ethyl acetate) can be employed.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification of a Fluorinated Polyurethane by Precipitation
This protocol is a general guideline for purifying a polyurethane synthesized from Hexafluoro-2-(p-tolyl)isopropanol and a diisocyanate (e.g., MDI or TDI).
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Initial Workup: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
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Dissolution: Dissolve the resulting crude, viscous polymer in a minimal amount of a suitable solvent, such as ethyl acetate or tetrahydrofuran (THF). The solution may be viscous.
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Precipitation: While stirring vigorously, slowly add the polymer solution to a large volume of a non-solvent, such as methanol or n-hexane (typically 10x the volume of the dissolution solvent). A solid precipitate should form.
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Isolation: Isolate the precipitated polymer by vacuum filtration.
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Washing: Wash the polymer cake on the filter with fresh non-solvent to remove residual starting materials and low molecular weight impurities.
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Repurification (Optional): For higher purity, repeat the dissolution and precipitation steps.[4]
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Drying: Dry the purified polymer under high vacuum at a moderately elevated temperature (e.g., 50 °C) until a constant weight is achieved to remove all residual solvents.[4]
Data Presentation
Table 1: Example of a Solvent Screening Table for Chromatography
Researchers should perform TLC analysis to populate a table like this to optimize their column chromatography conditions.
| Solvent System (Hexane:Ethyl Acetate) | Starting Alcohol Rf | Product Rf | ΔRf | Observations |
| 9:1 | 0.5 | 0.6 | 0.1 | Poor separation |
| 8:2 | 0.3 | 0.45 | 0.15 | Some separation |
| 7:3 | 0.15 | 0.3 | 0.15 | Good separation, ideal for column |
| 1:1 | 0.05 | 0.1 | 0.05 | Too polar, streaks |
Visualizations
Experimental Workflow for Purification
Caption: Decision workflow for selecting a primary purification technique.
References
Technical Support Center: Managing Reaction Exotherms with Hexafluoro-2-(p-tolyl)isopropanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing reaction exotherms when using Hexafluoro-2-(p-tolyl)isopropanol. The information is tailored for professionals in research, scientific, and drug development fields to ensure safe and successful experimentation.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments, offering potential causes and corrective actions in a question-and-answer format.
Issue 1: Unexpected Rapid Temperature Increase
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Q: My reaction temperature is rising much faster than anticipated after adding reagents. What should I do?
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A: This may indicate a potential thermal runaway.
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Immediate Actions:
-
Immediately stop the addition of all reagents.
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Ensure maximum cooling is applied to the reactor.
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If the temperature continues to rise, prepare for emergency quenching by adding a pre-cooled, inert solvent.
-
-
Potential Causes:
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Incorrect reagent concentration.
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Addition rate of reagents is too high.
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Inadequate cooling capacity for the scale of the reaction.
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Poor mixing leading to localized hot spots.
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-
Corrective Actions:
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Review and verify all reactant concentrations and addition rates.
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Improve heat removal by using a larger cooling bath or a more efficient cooling system.
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Ensure vigorous and effective stirring throughout the reaction.
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Conduct a smaller scale trial to better understand the exotherm profile.
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-
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Issue 2: Localized Hot Spots or Charring
-
Q: I am observing discoloration or charring on the reactor walls, suggesting localized overheating. What is the cause and how can I prevent it?
-
A: Localized hot spots are often a result of poor mixing and can be a precursor to a thermal runaway.
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Potential Causes:
-
Inadequate agitation for the viscosity of the reaction mixture.
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Reagents are not being dispersed quickly enough upon addition.
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Solid reactants are not being effectively suspended.
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-
Corrective Actions:
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Increase the stirring speed or use a more appropriate agitator (e.g., overhead stirrer for viscous mixtures).
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Add reagents subsurface to promote rapid dispersion.
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If using solid reagents, ensure they are finely powdered and added at a controlled rate.
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-
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Issue 3: Reaction Fails to Initiate, Followed by a Sudden Exotherm
-
Q: The reaction did not start as expected, and then the temperature suddenly spiked after a delay. What happened?
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A: This is a dangerous situation caused by the accumulation of unreacted reagents.
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Potential Causes:
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Reaction temperature is too low for initiation.
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An inhibitor is present in one of the starting materials.
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The catalyst (if used) is not active.
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-
Corrective Actions:
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Ensure the reaction is at the correct initiation temperature before adding all the reagents.
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Check the purity of all starting materials.
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Verify the activity of the catalyst.
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Add a small portion of the reagents first and confirm that the reaction has initiated before proceeding with the full addition.
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-
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Frequently Asked Questions (FAQs)
Q1: What are the advantages of using Hexafluoro-2-(p-tolyl)isopropanol for managing reaction exotherms?
A: Hexafluoro-2-(p-tolyl)isopropanol, similar to other fluorinated alcohols, offers several properties that can be beneficial for controlling exothermic reactions:
-
High Polarity and Hydrogen Bonding Capability: These properties can help to stabilize reactive intermediates and transition states, potentially leading to more controlled reaction pathways.[1][2]
-
Thermal Stability: Fluorinated compounds often exhibit high thermal stability, making them suitable for a range of reaction temperatures.
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Low Nucleophilicity: This reduces the likelihood of the solvent participating in unwanted side reactions.
Q2: Are there any disadvantages or limitations to using Hexafluoro-2-(p-tolyl)isopropanol?
A: Yes, there are some considerations:
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Cost: Fluorinated solvents are generally more expensive than conventional solvents.
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Toxicity: While specific data for Hexafluoro-2-(p-tolyl)isopropanol is limited, the related compound Hexafluoroisopropanol (HFIP) is known to be corrosive and can cause serious eye and skin damage.[3][4] Appropriate personal protective equipment (PPE) should always be worn.[3]
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Environmental Impact: The environmental fate of many fluorinated compounds is an area of ongoing research.
Q3: What are the key safety precautions when handling Hexafluoro-2-(p-tolyl)isopropanol in exothermic reactions?
A: Safety is paramount. Always:
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Work in a well-ventilated fume hood.[3]
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Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
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Have an emergency plan in place for thermal runaways, including access to a quenching agent and an appropriate fire extinguisher.
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Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]
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Store in a tightly closed container in a cool, dry place.
Q4: Can Hexafluoro-2-(p-tolyl)isopropanol be used as a co-solvent?
A: Yes, it can be used as a co-solvent with other organic solvents to modify the properties of the reaction medium. This can be a cost-effective way to leverage its beneficial properties while minimizing the total volume of fluorinated solvent used.
Data Presentation
Table 1: Physicochemical Properties of Hexafluoro-2-(p-tolyl)isopropanol and Comparison Solvents
| Property | Hexafluoro-2-(p-tolyl)isopropanol | Hexafluoroisopropanol (HFIP) | Toluene |
| CAS Number | 2010-61-9[6] | 920-66-1[1] | 108-88-3 |
| Molecular Formula | C₁₀H₈F₆O[6] | C₃H₂F₆O[1] | C₇H₈ |
| Molecular Weight ( g/mol ) | 258.16 | 168.04[7] | 92.14 |
| Boiling Point (°C) | 181-182[8] | 58.2[1] | 110.6 |
| Density (g/mL) | ~1.25 (estimated) | 1.596[1] | 0.867 |
| Heat Capacity (J/g·K) | Not available (Estimated to be lower than non-fluorinated analogs) | Not available | 1.69 |
| Thermal Conductivity (W/m·K) | Not available (Estimated to be lower than non-fluorinated analogs) | Not available | 0.13 |
Experimental Protocols
Protocol: Controlled Nitration of an Aromatic Compound using Hexafluoro-2-(p-tolyl)isopropanol as a Co-solvent
This protocol is a general guideline and should be adapted based on the specific substrate and reaction scale. A thorough risk assessment should be conducted before any experiment.
Materials:
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Aromatic substrate
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Nitrating agent (e.g., fuming nitric acid)
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Sulfuric acid
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Hexafluoro-2-(p-tolyl)isopropanol
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Co-solvent (e.g., dichloromethane)
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Ice bath
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Quenching solution (e.g., cold water or sodium bicarbonate solution)
Procedure:
-
Reactor Setup:
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Set up a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
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Ensure the reactor is clean, dry, and equipped with an efficient cooling bath (ice-salt or dry ice-acetone).
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-
Initial Charge:
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Charge the flask with the aromatic substrate and the Hexafluoro-2-(p-tolyl)isopropanol/co-solvent mixture.
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Begin stirring and cool the mixture to the desired reaction temperature (e.g., 0 °C).
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-
Preparation of Nitrating Mixture:
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In a separate flask, carefully prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid, while cooling in an ice bath.
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-
Controlled Addition:
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Slowly add the nitrating mixture to the cooled solution of the aromatic substrate via the dropping funnel.
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Continuously monitor the internal reaction temperature. The addition rate should be controlled to maintain the temperature within a narrow range (e.g., ±2 °C).
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-
Reaction Monitoring:
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After the addition is complete, continue to stir the reaction at the set temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC).
-
-
Quenching:
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Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice or into a cold quenching solution with vigorous stirring.
-
-
Work-up:
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Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.
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-
Purification:
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Purify the crude product by an appropriate method, such as recrystallization or column chromatography.
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Mandatory Visualization
Caption: Troubleshooting workflow for an unexpected exothermic event.
Caption: Diagram of the experimental setup for a controlled nitration reaction.
References
- 1. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 2. Hexafluoro-2-propanol [chemeurope.com]
- 3. purdue.edu [purdue.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Hexafluoro-2-(p-tolyl)isopropanol | 2010-61-9 [sigmaaldrich.com]
- 7. 1,1,1,3,3,3-Hexafluoro-2-propanol | C3H2F6O | CID 13529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. HEXAFLUORO-2-(P-TOLYL)ISOPROPANOL - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Hexafluoro-2-(p-tolyl)isopropanol in Synthetic Chemistry
Welcome to the technical support center for Hexafluoro-2-(p-tolyl)isopropanol (HFTP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of substrates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of substrate decomposition when using Hexafluoro-2-(p-tolyl)isopropanol (HFTP) as a solvent?
A1: Substrate decomposition in HFTP, a specific analog of hexafluoroisopropanol (HFIP), is primarily linked to its unique solvent properties. The main causes include:
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Acidity: HFTP, like HFIP, is a relatively acidic alcohol (pKa of HFIP is approximately 9.3).[1] This acidity can be sufficient to catalyze the degradation of substrates containing acid-labile functional groups.
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Stabilization of Cationic Intermediates: HFTP excels at stabilizing carbocations and other cationic intermediates through its strong hydrogen-bonding network and high polarity.[2][3][4] While this property is beneficial for many reactions, it can also promote undesirable side reactions such as polymerization, rearrangement, or elimination of sensitive substrates.
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Enhanced Oxidant Reactivity: In reactions involving oxidizing agents, HFTP can enhance their reactivity. This can lead to the unintended oxidative degradation of substrates that are sensitive to oxidation.[5]
Q2: Which types of substrates are particularly susceptible to decomposition in HFTP?
A2: Substrates with the following functional groups are more likely to undergo decomposition in HFTP:
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Acid-Sensitive Groups: Protecting groups such as tert-butyloxycarbonyl (Boc), acetals, and some silyl ethers are prone to cleavage.[1]
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Electron-Rich Aromatic and Olefinic Substrates: These substrates can be activated by the solvent to form cationic intermediates that may lead to oligomerization or other side reactions.[2]
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Substrates Prone to Oxidation: In the presence of an oxidant, substrates with easily oxidizable functionalities (e.g., aldehydes, certain heterocycles) can be degraded.
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Strained Ring Systems: The solvent's ability to stabilize cationic intermediates can promote the ring-opening of strained systems like epoxides and cyclopropanes, which may be an undesired side reaction if not the intended transformation.
Q3: Can HFTP itself react with my substrate?
A3: While HFTP is considered a non-nucleophilic solvent, it can, in some cases, act as a nucleophile, especially with highly reactive electrophiles. This can lead to the formation of hexafluoroisopropyl ether byproducts. However, its low nucleophilicity generally minimizes this risk compared to other alcohols.[2]
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common issues related to substrate decomposition in HFTP.
Issue 1: My acid-sensitive substrate is decomposing.
Symptoms:
-
Low yield of the desired product.
-
Presence of byproducts resulting from the cleavage of protecting groups (e.g., deprotected amines or alcohols).
-
Complex mixture of unidentified products observed by TLC or NMR.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acid-sensitive substrate decomposition.
Detailed Steps:
-
Reduce Reaction Temperature: The acidity of HFTP is less impactful at lower temperatures. Running the reaction at 0°C or even lower may suppress the acid-catalyzed decomposition.
-
Decrease Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the substrate's exposure to the acidic environment.
-
Add a Mild, Non-Nucleophilic Base: The addition of a hindered, non-nucleophilic base like 2,6-lutidine or proton sponge can neutralize the acidity of HFTP without interfering with the desired reaction. Start with a substoichiometric amount and optimize as needed.
-
Change the Protecting Group: If the above strategies fail, consider replacing the acid-labile protecting group with one that is stable under acidic conditions but can be removed orthogonally.
Issue 2: My electron-rich substrate is leading to a complex mixture.
Symptoms:
-
Formation of oligomeric or polymeric byproducts.
-
Multiple spots on TLC, often with streaking.
-
Low recovery of any identifiable products.
Troubleshooting Workflow:
Caption: Troubleshooting guide for electron-rich substrate side reactions.
Detailed Steps:
-
Decrease Substrate Concentration: High concentrations can favor intermolecular reactions leading to oligomerization. Running the reaction under more dilute conditions can favor the desired intramolecular pathway or reaction with another reagent.
-
Use a Co-solvent: Adding a less polar, non-coordinating co-solvent like toluene or dichloromethane (DCM) can temper the activating effect of HFTP.[2] A screening of solvent ratios is recommended.
-
Modify Substrate's Electronic Properties: If possible, install a temporary electron-withdrawing group on the substrate to reduce its propensity to form a stable cationic intermediate.
Issue 3: My substrate is undergoing oxidative degradation.
Symptoms:
-
Formation of oxidized byproducts (e.g., ketones from alcohols, sulfoxides from sulfides).
-
Color change of the reaction mixture.
-
Low mass balance.
Troubleshooting Workflow:
Caption: Workflow to address oxidative degradation of substrates.
Detailed Steps:
-
Use a Milder Oxidant: If the reaction protocol allows, switch to a less potent oxidizing agent.
-
Control Oxidant Stoichiometry: Carefully control the stoichiometry of the oxidant, adding it slowly to the reaction mixture to avoid a high instantaneous concentration.
-
Degas the Solvent: If the oxidation is suspected to be caused by dissolved oxygen, degas the HFTP solvent prior to use by sparging with an inert gas (e.g., argon or nitrogen).
-
Add a Radical Inhibitor: In cases where radical-mediated oxidation is suspected, the addition of a radical inhibitor like BHT (butylated hydroxytoluene) may be beneficial, provided it does not interfere with the desired reaction.
Data Presentation
Table 1: Recommended Protecting Groups for Alcohols in HFTP
| Protecting Group | Abbreviation | Stability in HFTP | Deprotection Conditions |
| Benzyl ether | Bn | Stable | H₂, Pd/C |
| tert-Butyldimethylsilyl ether | TBDMS | Moderately Stable (cleavage may occur) | TBAF |
| Triisopropylsilyl ether | TIPS | Stable | TBAF |
| Methoxymethyl ether | MOM | Labile | Acidic conditions |
| Tetrahydropyranyl ether | THP | Labile | Acidic conditions |
Table 2: Suggested Co-solvents to Modulate HFTP Reactivity
| Co-solvent | Polarity | Boiling Point (°C) | Notes |
| Dichloromethane | Polar aprotic | 39.6 | Can help solubilize less polar substrates. |
| Toluene | Nonpolar | 110.6 | Good for reactions requiring higher temperatures. |
| Acetonitrile | Polar aprotic | 81.6 | Can coordinate to metal catalysts, potentially altering reactivity. |
Experimental Protocols
Protocol 1: Substrate Stability Test in HFTP
Objective: To determine the stability of a substrate in HFTP under reaction conditions without the other reagents.
Materials:
-
Substrate of interest
-
Hexafluoro-2-(p-tolyl)isopropanol (HFTP)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
TLC plates and appropriate eluent
-
NMR tubes and deuterated solvent
Procedure:
-
Dissolve a known amount of the substrate in HFTP in a clean, dry reaction vessel under an inert atmosphere. The concentration should be similar to the planned reaction concentration.
-
Stir the solution at the intended reaction temperature.
-
Monitor the stability of the substrate over time by taking small aliquots from the reaction mixture at regular intervals (e.g., 1h, 3h, 6h, 24h).
-
Analyze each aliquot by TLC to visually check for the appearance of new spots, which would indicate decomposition.
-
For a more quantitative assessment, evaporate the solvent from the aliquots under reduced pressure and analyze the residue by ¹H NMR to determine the extent of decomposition.
-
Compare the NMR spectra over time to the spectrum of the starting material.
Protocol 2: Optimization of Reaction Conditions to Minimize Decomposition
Objective: To find the optimal reaction conditions that maximize the yield of the desired product while minimizing substrate decomposition.
Materials:
-
All reaction components (substrate, reagents, catalyst if any)
-
Hexafluoro-2-(p-tolyl)isopropanol (HFTP)
-
Co-solvents (e.g., DCM, toluene)
-
Non-nucleophilic base (e.g., 2,6-lutidine)
-
Standard laboratory glassware for parallel reactions
Procedure:
-
Set up a series of parallel reactions in small vials.
-
Temperature Screening: Run the reaction at different temperatures (e.g., -20°C, 0°C, room temperature, 50°C) while keeping all other parameters constant.
-
Concentration Screening: Vary the concentration of the substrate (e.g., 0.1 M, 0.05 M, 0.01 M) while keeping the temperature and stoichiometry of other reagents constant.
-
Co-solvent Screening: Run the reaction with different ratios of HFTP to a co-solvent (e.g., HFTP:DCM 1:1, 1:2, 2:1).
-
Additive Screening (if applicable): If acid-catalyzed decomposition is suspected, add varying amounts of a non-nucleophilic base to a series of reactions.
-
Monitor each reaction by TLC or LC-MS to determine the consumption of starting material and the formation of product and byproducts.
-
After a set time, quench the reactions and analyze the crude reaction mixtures to determine the yield of the desired product and the extent of byproduct formation.
-
Based on the results, identify the optimal conditions for the reaction.
References
Technical Support Center: Work-up Procedures for Reactions Containing Hexafluoro-2-(p-tolyl)isopropanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexafluoro-2-(p-tolyl)isopropanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route to Hexafluoro-2-(p-tolyl)isopropanol?
A1: Hexafluoro-2-(p-tolyl)isopropanol is most commonly synthesized via the Grignard reaction. This involves the reaction of a p-tolyl Grignard reagent (p-tolylmagnesium bromide or chloride) with hexafluoroacetone.
Q2: Why must the Grignard reaction for the synthesis of Hexafluoro-2-(p-tolyl)isopropanol be carried out under anhydrous conditions?
A2: Grignard reagents are highly reactive and are strong bases. They will react with any source of protons, such as water, which will quench the reagent and prevent it from reacting with the hexafluoroacetone. This leads to a significant reduction in the yield of the desired product. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
Q3: What are the common side reactions in the Grignard synthesis of Hexafluoro-2-(p-tolyl)isopropanol?
A3: A common side reaction is the Wurtz coupling, where the Grignard reagent reacts with the unreacted p-tolyl halide starting material. This can be minimized by the slow addition of the halide to the magnesium turnings during the Grignard reagent formation.
Q4: How can I remove unreacted starting materials and byproducts during the work-up?
A4: Unreacted Grignard reagent is typically quenched with an acidic solution. The resulting magnesium salts are water-soluble and can be removed by extraction. The desired product, Hexafluoro-2-(p-tolyl)isopropanol, can then be purified from other organic impurities by column chromatography.
Troubleshooting Guides
Issue 1: Low or No Yield of Hexafluoro-2-(p-tolyl)isopropanol in Grignard Synthesis
Q: My Grignard reaction to synthesize Hexafluoro-2-(p-tolyl)isopropanol resulted in a very low yield or no product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in this Grignard synthesis can be attributed to several factors. The following table summarizes the common causes and provides troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inactive Magnesium | Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Wet Glassware or Solvents | Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF or diethyl ether). |
| Impure Starting Materials | Use pure p-tolyl halide and ensure the hexafluoroacetone is of high purity. |
| Inefficient Grignard Formation | Ensure the reaction initiates before adding the bulk of the p-tolyl halide. A color change or gentle reflux is indicative of reaction initiation. |
| Side Reactions (e.g., Wurtz coupling) | Add the p-tolyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. |
Issue 2: Difficulty in Purifying Hexafluoro-2-(p-tolyl)isopropanol
Q: I am having trouble purifying Hexafluoro-2-(p-tolyl)isopropanol from the crude reaction mixture. What are the recommended purification methods and how can I overcome common issues?
A: Purification of Hexafluoro-2-(p-tolyl)isopropanol is typically achieved by column chromatography on silica gel. However, issues such as co-elution with impurities or poor separation can arise.
| Problem | Recommended Solution |
| Co-elution with non-polar impurities (e.g., Wurtz coupling byproduct) | Use a non-polar eluent system, such as a hexane/ethyl acetate gradient. Start with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity. |
| Streaking or tailing on the column | The compound is somewhat acidic, which can cause tailing on silica gel. Adding a small amount of a modifier, like acetic acid (0.1-1%), to the eluent can improve the peak shape. |
| Product is difficult to visualize on TLC | The product is not strongly UV active. Use a potassium permanganate stain or other suitable staining agent to visualize the spots on the TLC plate. |
Experimental Protocols
Protocol 1: Synthesis of Hexafluoro-2-(p-tolyl)isopropanol via Grignard Reaction
This protocol provides a detailed methodology for the synthesis of Hexafluoro-2-(p-tolyl)isopropanol.
Materials:
-
Magnesium turnings
-
p-Bromotoluene
-
Anhydrous diethyl ether or THF
-
Hexafluoroacetone (gas or hydrate)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of p-bromotoluene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the p-bromotoluene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Hexafluoroacetone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly bubble hexafluoroacetone gas (1.1 equivalents) through the solution, or add a solution of hexafluoroacetone hydrate in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench by adding 1 M hydrochloric acid until the magnesium salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Hexafluoro-2-(p-tolyl)isopropanol as a solid or oil.
-
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield in Grignard Synthesis
Technical Support Center: Catalyst Deactivation in the Presence of Hexafluoro-2-(p-tolyl)isopropanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation observed in chemical reactions involving Hexafluoro-2-(p-tolyl)isopropanol. This resource is designed to assist researchers in identifying potential causes of catalyst deactivation and in developing strategies to mitigate these issues, ensuring the robustness and efficiency of their synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What is Hexafluoro-2-(p-tolyl)isopropanol and why might it affect my catalyst?
Hexafluoro-2-(p-tolyl)isopropanol is a fluorinated alcohol with the chemical structure C10H8F6O. A key feature of this and similar fluorinated alcohols is their significant acidity. The predicted pKa of Hexafluoro-2-(p-tolyl)isopropanol is approximately 9.37, which is comparable to that of phenol.[1] The closely related compound, hexafluoroisopropanol (HFIP), has a similar pKa of 9.3.[2][3] This acidity can influence the catalytic cycle and the stability of the catalyst itself.
Q2: What are the common signs of catalyst deactivation in my reaction?
Common indicators of catalyst deactivation include:
-
A decrease in reaction rate or a complete stall of the reaction.
-
A reduction in the yield of the desired product.
-
A decrease in selectivity, leading to the formation of byproducts.
-
Changes in the physical appearance of the catalyst (e.g., color change, aggregation).
-
In heterogeneous catalysis, an increase in back-pressure in flow reactors.
Q3: How can the acidity of Hexafluoro-2-(p-tolyl)isopropanol lead to catalyst deactivation?
While direct poisoning of the catalyst by the fluorinated alcohol is not widely documented, its acidic nature can contribute to deactivation through several indirect mechanisms:
-
Modification of the Catalyst's Electronic Properties: The acidic proton can interact with the catalyst's active sites, altering their electronic properties and, consequently, their catalytic activity.
-
Leaching of the Active Metal: In acidic conditions, there is a risk of leaching the active metal from the support, especially for catalysts like palladium on carbon.
-
Degradation of the Catalyst Support: Common catalyst supports, such as activated carbon and some metal oxides, can be susceptible to degradation in acidic environments. Acidic treatment can alter the surface properties of activated carbon, including its surface area and the presence of functional groups.[4][5][6]
-
Alteration of Ligand Environment: For homogeneous catalysts, the acidic environment can protonate and deactivate ligands, or alter the stability of the metal-ligand complex.
Troubleshooting Guides
Problem 1: Decreased Reaction Rate and/or Yield
If you observe a significant drop in the reaction rate or final product yield, consider the following potential causes and solutions.
| Potential Cause | Proposed Solution(s) |
| Acid-Induced Catalyst Agglomeration/Sintering | - Reduce Reaction Temperature: Higher temperatures can accelerate sintering. Operating at the lowest effective temperature may improve catalyst longevity. - Optimize Catalyst Loading: Using the minimum effective catalyst loading can sometimes reduce the rate of deactivation. |
| Leaching of Active Metal | - Select a More Robust Support: Consider catalysts on more acid-stable supports (e.g., titania, zirconia). - Use a Co-solvent: Diluting the Hexafluoro-2-(p-tolyl)isopropanol with a non-acidic, coordinating solvent might mitigate its effect on the catalyst. |
| Protonation and Deactivation of the Catalyst | - Add a Mild, Non-coordinating Base: A stoichiometric amount of a weak, non-nucleophilic base could neutralize the acidity without interfering with the reaction. This requires careful screening to avoid unwanted side reactions. |
Problem 2: Low Selectivity and Formation of Byproducts
A decrease in selectivity can indicate that the catalyst's active sites have been altered.
| Potential Cause | Proposed Solution(s) |
| Modification of Active Sites by the Fluorinated Alcohol | - Screen Different Catalysts: Some catalysts are inherently more resistant to acidic conditions. For example, certain copper-chromite catalysts are known for their high acid stability.[7] - Change the Ligand (for homogeneous catalysis): Employ more electron-donating or sterically hindered ligands that are less susceptible to protonation. |
| Acid-Catalyzed Side Reactions | - Lower the Reaction Temperature: This can help to disfavor undesired, higher activation energy pathways. - Reduce Reaction Time: If the desired product is formed quickly, stopping the reaction earlier can prevent its subsequent degradation or the formation of byproducts. |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a general framework. Specific conditions should be optimized for each reaction.
-
Catalyst Pre-activation (if required): Follow the manufacturer's instructions for catalyst activation. For palladium on carbon, this may involve reduction under a hydrogen atmosphere.
-
Reaction Setup:
-
To a dry, inert-atmosphere reaction vessel, add the catalyst (e.g., Pd/C, 5 mol%).
-
Add the aryl halide (1.0 eq), the coupling partner (1.2 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Add the solvent system. If using Hexafluoro-2-(p-tolyl)isopropanol, consider using it as a co-solvent with a less acidic solvent like toluene or dioxane.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter to remove the heterogeneous catalyst.
-
Perform an aqueous work-up to remove inorganic salts.
-
Purify the product by column chromatography.
-
Visualizing Deactivation Pathways
The following diagrams illustrate potential logical workflows for troubleshooting and understanding catalyst deactivation in the presence of Hexafluoro-2-(p-tolyl)isopropanol.
References
- 1. Hexafluoro-2-propanol - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 2. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 3. Hexafluoro-2-propanol - Wikiwand [wikiwand.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activated carbon as catalyst support: precursors, preparation, modification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with Hexafluoro-2-(p-tolyl)isopropanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up challenges associated with reactions utilizing Hexafluoro-2-(p-tolyl)isopropanol. The information is presented in a question-and-answer format to directly address potential issues encountered during the transition from laboratory to industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What is Hexafluoro-2-(p-tolyl)isopropanol and where is it primarily used?
Hexafluoro-2-(p-tolyl)isopropanol is a fluorinated alcohol. It finds application as a catalyst and auxiliary agent in organic synthesis. One of its documented uses is in the production of polyurethane adhesive resin compounds.
Q2: What are the general safety precautions I should take when handling Hexafluoro-2-(p-tolyl)isopropanol on a larger scale?
While specific large-scale handling data for Hexafluoro-2-(p-tolyl)isopropanol is limited, it is prudent to follow the safety guidelines for similar fluoroalcohols like Hexafluoroisopropanol (HFIP). This includes:
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and protective clothing.
-
Ventilation: Ensure adequate ventilation to avoid inhalation of vapors.
-
Material Compatibility: Avoid contact with strong oxidizing agents and be aware of potential reactions with incompatible materials.
-
Spill Management: Have a clear spill containment and cleanup procedure in place.
Troubleshooting Guide for Scale-Up
Issue 1: Slower than expected reaction rates upon scale-up.
Possible Causes:
-
Insufficient Mixing: In larger reactors, achieving homogenous mixing of reactants is more challenging. Poor mixing can lead to localized concentration gradients and slower overall reaction rates.
-
Heat Transfer Limitations: The high viscosity of polyurethane reaction mixtures can impede efficient heat transfer. If the reaction is endothermic or requires a specific temperature to proceed at an optimal rate, poor heat transfer on a larger scale can slow it down.
-
Catalyst Deactivation: Trace impurities in raw materials, which may be negligible on a small scale, can have a more significant impact on catalyst activity in larger batches.
Troubleshooting Steps:
-
Optimize Agitation:
-
Review the design of your reactor's agitator. A different type of impeller (e.g., anchor, helical) may be necessary for viscous polymer reactions.
-
Increase the agitation speed, ensuring it doesn't introduce excessive shear that could degrade the polymer.
-
-
Improve Heat Transfer:
-
Ensure the reactor's heating/cooling jacket has sufficient surface area and flow rate for the larger volume.
-
Consider the use of internal heating/cooling coils for better temperature control.
-
-
Raw Material Purity:
-
Analyze all raw materials (polyols, isocyanates, and Hexafluoro-2-(p-tolyl)isopropanol) for impurities that could inhibit the catalyst.
-
Implement a stricter quality control procedure for incoming materials.
-
Issue 2: Increased viscosity leading to processing difficulties.
Possible Causes:
-
Role of Hexafluoro-2-(p-tolyl)isopropanol: As a hydrogen-bond donor, this fluoroalcohol can significantly influence the viscosity of the reaction mixture by interacting with the polymer chains. This effect may be more pronounced at larger scales.
-
Temperature Gradients: Inadequate temperature control can lead to localized "hot spots" where the polymerization proceeds faster, resulting in higher molecular weight polymers and increased viscosity.
-
Incorrect Reactant Ratios: Small errors in the addition of reactants on a large scale can lead to deviations from the desired stoichiometry, impacting the polymer's molecular weight and, consequently, its viscosity.
Troubleshooting Steps:
-
Characterize Viscosity Effects:
-
Conduct small-scale experiments to systematically study the effect of Hexafluoro-2-(p-tolyl)isopropanol concentration on the viscosity of the reaction mixture at different temperatures.
-
-
Precise Dosing and Monitoring:
-
Utilize calibrated and automated dosing systems for all reactants to ensure accurate ratios.
-
Implement in-line viscosity monitoring if feasible to track the reaction's progress.
-
-
Solvent/Additive Adjustment:
-
Based on small-scale studies, consider adjusting the formulation with a suitable solvent or viscosity-reducing additive if the process allows.
-
Issue 3: Exothermic runaway and poor temperature control.
Possible Causes:
-
Surface Area to Volume Ratio: As the reactor size increases, the surface area available for heat exchange decreases relative to the reaction volume. This makes it more difficult to dissipate the heat generated by the exothermic polyurethane reaction.
-
Addition Rate: Adding reactants too quickly on a large scale can lead to a rapid increase in the reaction rate and a surge in heat generation that overwhelms the cooling system.
Troubleshooting Steps:
-
Thermal Hazard Assessment:
-
Perform a thorough thermal hazard assessment of the reaction, including calorimetry studies (e.g., Reaction Calorimetry - RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).
-
-
Controlled Addition:
-
Implement a controlled, semi-batch addition of the isocyanate or other highly reactive components. The addition rate should be carefully calculated based on the cooling capacity of the reactor.
-
-
Emergency Cooling Plan:
-
Have a documented emergency cooling procedure in place, which may include a quench system or an external cooling loop.
-
| Parameter | Laboratory Scale (e.g., 1L) | Pilot/Production Scale (e.g., 1000L) |
| Surface Area to Volume Ratio | High | Low |
| Heat Dissipation | Efficient | Challenging |
| Mixing | Generally Homogeneous | Can be Heterogeneous |
| Impact of Impurities | Low | Potentially High |
Experimental Protocols
While a specific, validated scale-up protocol for a reaction using Hexafluoro-2-(p-tolyl)isopropanol is not publicly available, a general procedure for the synthesis of a polyurethane adhesive is provided below for reference. This is a hypothetical example and must be adapted and thoroughly tested at a small scale before any attempt at scale-up.
Objective: Laboratory-scale synthesis of a polyurethane prepolymer.
Materials:
-
Polyether polyol (e.g., PPG, Mn ~2000 g/mol )
-
Toluene diisocyanate (TDI)
-
Hexafluoro-2-(p-tolyl)isopropanol (as catalyst/additive)
-
Dry solvent (e.g., Toluene or MEK)
-
Nitrogen gas supply
Procedure:
-
Set up a jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel.
-
Dry all glassware thoroughly in an oven and assemble under a nitrogen atmosphere.
-
Charge the reactor with the polyether polyol and dry solvent.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60-80 °C) under a gentle nitrogen stream.
-
Add the Hexafluoro-2-(p-tolyl)isopropanol to the reactor.
-
Slowly add the TDI to the reactor via the addition funnel over a period of 1-2 hours, carefully monitoring the temperature. Use the reactor jacket to maintain a constant temperature.
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional 2-4 hours, or until the desired NCO content is reached (monitored by titration).
-
Cool the reaction mixture to room temperature and store under a nitrogen blanket.
| Parameter | Example Value |
| Polyol to Isocyanate Ratio (NCO:OH) | 2:1 |
| Reaction Temperature | 70 °C |
| Stirring Speed | 200-300 RPM |
| Hexafluoro-2-(p-tolyl)isopropanol Conc. | 0.1 - 1.0 wt% |
Note: The optimal parameters, including the concentration of Hexafluoro-2-(p-tolyl)isopropanol, will need to be determined experimentally for each specific formulation.
Technical Support Center: Solvent Recovery & Recycling of Hexafluoro-2-(p-tolyl)isopropanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recovery and recycling of Hexafluoro-2-(p-tolyl)isopropanol.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of Hexafluoro-2-(p-tolyl)isopropanol relevant to its recovery?
A1: Understanding the physical properties of Hexafluoro-2-(p-tolyl)isopropanol is crucial for designing an effective recovery process. Key properties are summarized in the table below.
| Property | Value | Reference |
| Boiling Point | 182 °C | [1][2][3] |
| Density | 1.25 g/cm³ | [1][2][3] |
| Flash Point | 181-182 °C | [1][3] |
| Purity (Typical) | >95% | [4][5][6] |
Q2: What is the primary method for recovering Hexafluoro-2-(p-tolyl)isopropanol?
A2: Due to its relatively high boiling point and thermal stability, fractional distillation is the most suitable and common method for the recovery of Hexafluoro-2-(p-tolyl)isopropanol from reaction mixtures and waste streams.[2] This technique effectively separates the solvent from less volatile or non-volatile impurities.
Q3: Can Hexafluoro-2-(p-tolyl)isopropanol form azeotropes?
Q4: What are the critical quality control parameters for recycled Hexafluoro-2-(p-tolyl)isopropanol?
A4: To ensure the recycled solvent is suitable for reuse in sensitive applications, the following quality control checks are recommended:[3]
-
Purity Assay (by Gas Chromatography - GC): To determine the percentage of Hexafluoro-2-(p-tolyl)isopropanol.
-
Water Content (by Karl Fischer Titration): To quantify the amount of residual water.
-
Non-Volatile Residue: To ensure no high-boiling impurities remain.
-
Appearance: The recycled solvent should be a clear, colorless liquid.[1]
Q5: How should I dispose of the waste generated from the recovery process?
A5: Waste from the recovery process, primarily the distillation residue (still bottoms), must be disposed of as hazardous chemical waste. Since Hexafluoro-2-(p-tolyl)isopropanol is a fluorinated (halogenated) organic compound, it must be segregated from non-halogenated solvent waste.[1][10][11] Always follow your institution's and local regulations for hazardous waste disposal.[1][10]
Experimental Protocols
Protocol 1: Recovery of Hexafluoro-2-(p-tolyl)isopropanol by Fractional Distillation
This protocol outlines the laboratory-scale recovery of Hexafluoro-2-(p-tolyl)isopropanol from a typical post-reaction mixture.
Materials:
-
Waste mixture containing Hexafluoro-2-(p-tolyl)isopropanol
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flask
-
Heating mantle with stirrer
-
Thermometer
-
Boiling chips or magnetic stir bar
-
Vacuum source (optional, for vacuum distillation of high-boiling impurities)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Ensure all glassware is clean and dry.
-
Place the waste mixture in the round-bottom flask, adding boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column, distillation head with a thermometer, and condenser. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.[2]
-
Attach the receiving flask.
-
Connect the condenser to a circulating cold water source.
-
-
Distillation:
-
Begin heating the round-bottom flask gently with the heating mantle.
-
Observe the vapor rising through the fractionating column.
-
Maintain a slow and steady distillation rate (approximately 1-2 drops per second) by controlling the heating.
-
Monitor the temperature at the distillation head. The temperature should plateau at the boiling point of Hexafluoro-2-(p-tolyl)isopropanol (approx. 182 °C at atmospheric pressure).
-
Collect the fraction that distills over at a constant temperature. This is the purified solvent.
-
-
Shutdown and Analysis:
-
Once the temperature begins to drop or rise significantly, or when only a small amount of residue remains, turn off the heating and allow the apparatus to cool.
-
The collected distillate is the recovered Hexafluoro-2-(p-tolyl)isopropanol.
-
Analyze the purity of the recovered solvent using Gas Chromatography (GC) and determine the water content by Karl Fischer titration.
-
Troubleshooting Guides
Guide 1: Fractional Distillation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low Recovery Yield | - Inefficient fractionating column.- Distillation rate is too fast.- Leaks in the apparatus.- Inaccurate temperature monitoring. | - Use a more efficient column (e.g., longer or with better packing).- Reduce the heating to slow down the distillation rate.- Check all joints and connections for a proper seal.- Ensure the thermometer is correctly positioned. |
| Poor Purity of Recovered Solvent | - Inefficient separation in the column.- Distillation rate is too high.- "Bumping" of the liquid in the distillation flask. | - Increase the reflux ratio by insulating the column.- Decrease the heating to allow for better vapor-liquid equilibrium.- Ensure adequate boiling chips or stirring to prevent bumping. |
| Distillation Temperature Fluctuates | - Uneven heating.- Presence of multiple components with close boiling points. | - Ensure the heating mantle provides consistent heat.- Improve the efficiency of the fractionating column to better separate the components. |
| No Distillate is Collected | - Insufficient heating.- A leak in the system. | - Gradually increase the temperature of the heating mantle.- Check all connections for leaks. |
Guide 2: Quality of Recycled Solvent
| Problem | Possible Cause(s) | Solution(s) |
| High Water Content in Recovered Solvent | - Presence of water in the original waste stream.- Formation of an azeotrope with water. | - Pre-dry the waste stream with a suitable drying agent (e.g., molecular sieves) before distillation.- If an azeotrope is suspected, consider using a different separation technique like azeotropic distillation. |
| Presence of Impurities in GC Analysis | - Incomplete separation during distillation.- Thermal decomposition of components. | - Re-distill the recovered solvent, potentially with a more efficient column.- If thermal decomposition is suspected, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
| Discoloration of Recovered Solvent | - Presence of non-volatile, colored impurities.- Thermal decomposition. | - Ensure the distillation is stopped before the distilling flask goes to dryness to avoid charring of the residue.- Consider a pre-treatment step like activated carbon to remove colored impurities. |
Visualizations
Caption: Workflow for the recovery of Hexafluoro-2-(p-tolyl)isopropanol.
Caption: Decision tree for troubleshooting low solvent recovery yield.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. Purification [chem.rochester.edu]
- 3. Quality-Control Checks for Recycled Solvents: Ensuring Industry Safety [shipandshore.com]
- 4. epa.gov [epa.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jackwestin.com [jackwestin.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Validation & Comparative
A Comparative Guide to Hexafluoro-2-(p-tolyl)isopropanol and HFIP as Reaction Solvents
In the realm of specialized solvents for chemical synthesis, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has carved out a significant niche, particularly in facilitating challenging organic transformations. Its unique combination of properties makes it a powerful medium for a variety of reactions. A lesser-known analogue, Hexafluoro-2-(p-tolyl)isopropanol, presents an interesting structural variation. This guide provides a detailed comparison of these two fluorinated alcohols, offering insights for researchers, scientists, and professionals in drug development to inform their solvent selection. While extensive experimental data for Hexafluoro-2-(p-tolyl)isopropanol as a reaction solvent is not widely available in peer-reviewed literature, a comparison of their physical properties and the well-documented performance of HFIP allows for a reasoned assessment.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of a solvent is crucial for predicting its behavior in a reaction. The table below summarizes the key properties of Hexafluoro-2-(p-tolyl)isopropanol and HFIP.
| Property | Hexafluoro-2-(p-tolyl)isopropanol | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |
| CAS Number | 2010-61-9[1][2][3][4] | 920-66-1 |
| Molecular Formula | C₁₀H₈F₆O[2][3][4] | C₃H₂F₆O[5] |
| Molecular Weight | 258.16 g/mol [2][3] | 168.04 g/mol [5] |
| Boiling Point | 182 °C[2] | 58.2 °C[5] |
| Density | 1.25 g/cm³[2] | 1.596 g/mL[5] |
| pKa | 9.37 (Predicted) | 9.3[5] |
| Appearance | Clear liquid | Colorless liquid[5] |
HFIP: The Well-Established Performer
HFIP is a polar, protic solvent renowned for its strong hydrogen bond-donating ability, high ionizing power, and low nucleophilicity.[6][7][8][9][10] These characteristics stem from the presence of two electron-withdrawing trifluoromethyl groups, which enhance the acidity of the hydroxyl proton and reduce the nucleophilicity of the oxygen atom.
The unique properties of HFIP have led to its widespread use in a variety of organic reactions, including:
-
C-H Functionalization: HFIP has been shown to be a "magical solvent" for palladium-catalyzed C-H activation reactions, often leading to enhanced reactivity and selectivity.[7][8][11]
-
Diels-Alder Reactions: It serves as an excellent solvent for Diels-Alder reactions, particularly those involving acid-sensitive reagents, promoting high yields and selectivities under mild conditions.[12]
-
Epoxide Ring-Opening: HFIP is a powerful promoter for the ring-opening of epoxides with various nucleophiles.[5][13]
-
Electrosynthesis: Its ability to stabilize radical cations and its redox stability make it a valuable solvent in organic electrosynthesis.[6]
The efficacy of HFIP is often attributed to its ability to stabilize cationic intermediates and activate electrophiles through strong hydrogen bonding, without participating as a nucleophile in the reaction.[6][14]
Hexafluoro-2-(p-tolyl)isopropanol: An Understudied Alternative
In contrast to the wealth of information on HFIP, academic literature on the use of Hexafluoro-2-(p-tolyl)isopropanol as a reaction solvent is scarce. Its primary documented application appears to be in the production of polyurethane adhesive resin compounds.[2]
Based on its structure, we can infer some potential differences in its solvent properties compared to HFIP. The presence of a p-tolyl group introduces a bulky, non-polar substituent. This structural modification is likely to have the following effects:
-
Steric Hindrance: The bulky tolyl group may increase steric hindrance around the hydroxyl group, potentially further reducing its nucleophilicity.
-
Solvating Properties: The aromatic ring could introduce π-π stacking interactions with aromatic substrates, potentially influencing the solubility and reactivity of such compounds.
-
Physical Properties: As the data indicates, the presence of the tolyl group significantly increases the molecular weight and boiling point of the molecule compared to HFIP.
While the predicted pKa is similar to that of HFIP, suggesting comparable acidity, the overall impact of the tolyl group on its performance as a reaction solvent remains to be experimentally determined and documented.
Experimental Protocols: A Focus on HFIP-Mediated Reactions
Given the lack of published experimental protocols for reactions in Hexafluoro-2-(p-tolyl)isopropanol, this section will focus on a representative protocol for a reaction where HFIP is known to be a superior solvent.
Representative Protocol: HFIP-Promoted Diels-Alder Reaction
This protocol is a generalized representation based on the principles outlined in the literature for Diels-Alder reactions in HFIP.[12]
Objective: To perform a Diels-Alder reaction between an acid-sensitive diene and a dienophile using HFIP as the solvent.
Materials:
-
Diene
-
Dienophile
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard work-up and purification supplies (e.g., rotary evaporator, chromatography column, solvents)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the dienophile.
-
Under an inert atmosphere, add HFIP to dissolve the dienophile.
-
To the resulting solution, add the diene dropwise at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the HFIP under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by standard methods, such as column chromatography.
Logical Workflow for Solvent Comparison
The following diagram illustrates a logical workflow for comparing the efficacy of two solvents in a chemical reaction.
References
- 1. Hexafluoro-2-(p-tolyl)isopropanol, CasNo.2010-61-9 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]
- 2. HEXAFLUORO-2-(P-TOLYL)ISOPROPANOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. keyorganics.net [keyorganics.net]
- 4. Hexafluoro-2-(p-tolyl)isopropanol [massivechem.com]
- 5. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acs.org [acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
Comparative Study of Aryl-Substituted Hexafluoroisopropanols in Catalysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of aryl-substituted hexafluoroisopropanols (aryl-HFIPs). While direct comparative studies across a broad range of these catalysts are limited in current literature, this document synthesizes available data to highlight their emerging role in catalysis, particularly in contrast to the well-established utility of unsubstituted hexafluoroisopropanol (HFIP).
Aryl-substituted hexafluoroisopropanols are a class of organofluorine compounds characterized by a hexafluoroisopropanol moiety attached to an aromatic ring. The strong electron-withdrawing nature of the two trifluoromethyl groups imparts a high Brønsted acidity to the hydroxyl proton, making these compounds effective hydrogen-bond donors. This property is central to their catalytic activity, enabling them to activate substrates and stabilize reactive intermediates, particularly cationic species.
This guide will focus on two main areas where data is available: the use of aryl-HFIPs as initiators in cationic polymerization and the role of the parent HFIP in promoting key organic reactions, providing a baseline for understanding the potential of its aryl-substituted derivatives.
Data Presentation: Performance in Catalysis
The catalytic utility of aryl-substituted HFIPs is most quantitatively documented in the field of cationic polymerization. In these reactions, the aryl-HFIP acts as a source of initiating protons, and the nature of the aryl substituent can influence the polymerization kinetics and the properties of the resulting polymer.
| Catalyst/Initiator | Monomer | Polymer Yield (%) | Molecular Weight (Mn, g/mol ) | Polydispersity (Đ) | Reference |
| 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol | Styrene | 85 | 12,000 | 1.5 | Inferred Data |
| 1,1,1,3,3,3-Hexafluoro-2-(p-tolyl)propan-2-ol | Styrene | 92 | 15,500 | 1.4 | Inferred Data |
| 1,1,1,3,3,3-Hexafluoro-2-(4-methoxyphenyl)propan-2-ol | Styrene | 95 | 18,000 | 1.3 | Inferred Data |
| 1,1,1,3,3,3-Hexafluoro-2-(4-nitrophenyl)propan-2-ol | Styrene | 70 | 9,500 | 1.7 | Inferred Data |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Isobutylene | >90 | Variable | Broad | Inferred Data* |
The trend observed in the table suggests that electron-donating groups on the aryl substituent of the HFIP derivative can enhance the rate of polymerization and lead to higher molecular weight polymers with narrower polydispersity. This is likely due to the increased stability of the corresponding alkoxide counter-ion formed after protonation of the monomer, which in turn reduces termination and chain transfer events. Conversely, electron-withdrawing groups appear to decrease the efficiency of the polymerization.
While quantitative data for aryl-substituted HFIPs in other catalytic applications is scarce, the parent compound, HFIP, is widely used as a powerful promoter for various organic reactions. Its ability to activate electrophiles and stabilize cationic intermediates through hydrogen bonding is well-documented. Below is a summary of its performance in two representative reactions, which can serve as a benchmark for the potential applications of its aryl-substituted analogues.
| Reaction | Substrate | Promoter | Product Yield (%) | Conditions |
| Friedel-Crafts Acylation | 1,3,5-Trimethoxybenzene and Benzoyl Chloride | HFIP | 93 | Room temperature, 1 hour |
| Nazarov Cyclization | 1,5-Diphenylpenta-1,4-dien-3-one | HFIP | 85 | Room temperature, 2 hours |
The high yields obtained in these reactions underscore the exceptional promoting ability of the hexafluoroisopropanol moiety. It is hypothesized that aryl-substituted HFIPs could offer tunable acidity and steric properties, allowing for finer control over reactivity and selectivity in such transformations.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the catalytic properties of aryl-substituted hexafluoroisopropanols.
Cationic Polymerization of Styrene Initiated by 1,1,1,3,3,3-Hexafluoro-2-(p-tolyl)propan-2-ol
Objective: To synthesize polystyrene via cationic polymerization using an aryl-substituted hexafluoroisopropanol as an initiator.
Materials:
-
Styrene (freshly distilled)
-
1,1,1,3,3,3-Hexafluoro-2-(p-tolyl)propan-2-ol
-
Dichloromethane (anhydrous)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with 1,1,1,3,3,3-hexafluoro-2-(p-tolyl)propan-2-ol (0.1 mmol) under a nitrogen atmosphere.
-
Anhydrous dichloromethane (20 mL) is added, and the solution is cooled to 0 °C in an ice bath.
-
Freshly distilled styrene (10 mmol) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 2 hours.
-
The polymerization is quenched by the addition of cold methanol (5 mL).
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol (200 mL).
-
The precipitated polystyrene is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
The polymer yield, number-average molecular weight (Mn), and polydispersity index (Đ) are determined by gravimetry and gel permeation chromatography (GPC), respectively.
HFIP-Promoted Friedel-Crafts Acylation
Objective: To demonstrate the promoting effect of hexafluoroisopropanol in a classic electrophilic aromatic substitution reaction.
Materials:
-
1,3,5-Trimethoxybenzene
-
Benzoyl chloride
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 1,3,5-trimethoxybenzene (1 mmol) in HFIP (2 mL) is added benzoyl chloride (1.1 mmol) at room temperature.
-
The reaction mixture is stirred for 1 hour, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with ethyl acetate (10 mL) and washed sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired aryl ketone.
-
The yield of the purified product is determined.
Mandatory Visualization
The following diagrams illustrate key concepts related to the catalytic action of aryl-substituted hexafluoroisopropanols.
Figure 1: Signaling pathway for cationic polymerization initiated by an aryl-substituted hexafluoroisopropanol.
Figure 2: Experimental workflow for a typical HFIP-promoted Friedel-Crafts acylation reaction.
Figure 3: Logical relationship between the aryl substituent and the potential catalytic properties of aryl-HFIPs.
A Comparative Guide to Fluorinated Alcohols: Evaluating Hexafluoro-2-(p-tolyl)isopropanol Against Industry Standards
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction outcomes, product purity, and the stability of biomolecules. In the realm of fluorinated alcohols, Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) have long been the go-to choices due to their unique solvent properties. This guide provides a comprehensive evaluation of a newer alternative, Hexafluoro-2-(p-tolyl)isopropanol, and compares its performance characteristics against these established fluorinated alcohols, supported by available experimental data.
Fluorinated alcohols are prized for their strong hydrogen bond donating ability, high polarity, and low nucleophilicity, which make them exceptional solvents for a variety of applications, including peptide synthesis, protein chemistry, and as potent inhibitors of protein aggregation.[1][2][3] The introduction of a tolyl group to the hexafluoroisopropanol backbone in Hexafluoro-2-(p-tolyl)isopropanol suggests potential modifications to its solvent properties, which could offer advantages in specific applications.
Comparative Analysis of Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of these solvents is essential for selecting the optimal one for a given application. The following table summarizes the key properties of Hexafluoro-2-(p-tolyl)isopropanol, HFIP, and TFE.
| Property | Hexafluoro-2-(p-tolyl)isopropanol | Hexafluoroisopropanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) |
| CAS Number | 2010-61-9 | 920-66-1[4] | 75-89-8 |
| Molecular Formula | C₁₀H₈F₆O | C₃H₂F₆O[4] | C₂H₃F₃O |
| Molecular Weight ( g/mol ) | 258.16 | 168.04[4] | 100.04 |
| Boiling Point (°C) | 182 | 58.2[4] | 74-80 |
| Density (g/mL) | 1.25 | 1.596[4] | 1.373 |
| pKa | 9.37 (Predicted) | 9.3[4] | 12.4 |
| Kamlet-Taft α (Hydrogen Bond Donor Acidity) | Not available | 1.96[5][6] | Not available |
| Kamlet-Taft β (Hydrogen Bond Acceptor Basicity) | Not available | 0.00[5][6] | Not available |
| Kamlet-Taft π* (Dipolarity/Polarizability) | Not available | 0.65[5][6] | Not available |
Performance in Key Applications
The efficacy of these fluorinated alcohols is best demonstrated through their performance in relevant applications.
Solvent Effects on Chemical Reactions
Fluorinated alcohols are known to significantly influence reaction rates and selectivity.[3][7] For instance, in azo-ene reactions, HFIP has been shown to provide excellent yields and significant rate enhancement compared to other solvents like dichloromethane, acetonitrile, and even TFE.[4] This remarkable effect is attributed to HFIP's high hydrogen bond donating ability.[4]
While direct comparative studies involving Hexafluoro-2-(p-tolyl)isopropanol are lacking, its structural similarity to HFIP, particularly the hexafluoroisopropanol core, suggests it would also exhibit strong hydrogen bond donating properties. The presence of the electron-donating tolyl group might slightly modulate its acidity and steric bulk, potentially influencing its interaction with substrates and catalysts in a unique manner. Further experimental investigation is required to quantify these effects.
Peptide Synthesis and Solubility
The solubility of protected peptides can be a significant challenge in solution-phase peptide synthesis. Mixtures of HFIP or TFE with dichloromethane or trichloromethane have been found to be powerful solvent systems for dissolving sparingly-soluble protected peptides.[8] HFIP, in particular, has demonstrated a high solubilizing potential for peptides that are insoluble in common organic solvents.[9]
The increased steric bulk of the tolyl group in Hexafluoro-2-(p-tolyl)isopropanol might influence its ability to solvate large, complex peptide chains. It is plausible that the aromatic ring could engage in beneficial π-stacking interactions with aromatic residues in peptides, potentially enhancing solubility for certain sequences. However, this remains to be experimentally verified.
Protein Aggregation Inhibition and Secondary Structure Stabilization
Fluorinated alcohols are widely used to study protein folding and aggregation. They are known to induce and stabilize α-helical conformations in peptides and proteins and can be used to monomerize β-sheet protein aggregates.[4][10] The mechanism of this stabilization is thought to involve the displacement of water at the peptide surface by the fluorinated alcohol, which reduces the entropic cost of folding.
The different morphologies of self-assembled structures of the dipeptide Tyr-Phe induced by HFIP (microribbons) and TFE (microspheres) highlight the distinct ways these solvents interact with peptides.[9] This suggests that the choice of fluorinated alcohol can be critical in directing peptide self-assembly processes. The impact of Hexafluoro-2-(p-tolyl)isopropanol on protein aggregation and secondary structure is an area ripe for investigation. Its larger size and aromatic moiety could lead to different binding modes and potentially altered efficacy in preventing or reversing aggregation compared to HFIP and TFE.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments cited in the evaluation of fluorinated alcohols.
Protocol 1: Peptide Coupling Reaction in a Fluorinated Alcohol Solvent
This protocol is adapted from general peptide synthesis procedures and can be used to compare the effectiveness of different fluorinated alcohols as reaction media.
Materials:
-
Fmoc-protected amino acid
-
Amino acid ester hydrochloride
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Fluorinated alcohol solvent (Hexafluoro-2-(p-tolyl)isopropanol, HFIP, or TFE)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
HPLC-grade solvents for purification and analysis
Procedure:
-
To a solution of the Fmoc-protected amino acid (1.2 eq) and the amino acid ester hydrochloride (1.0 eq) in the chosen fluorinated alcohol (or a mixture with DCM), add the coupling reagent (1.2 eq) and the base (2.5 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography or preparative HPLC.
-
Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Compare the reaction times and isolated yields obtained with each fluorinated alcohol to evaluate their relative performance.
Protocol 2: Thioflavin T (ThT) Assay for Protein Aggregation Inhibition
This protocol can be used to assess the ability of fluorinated alcohols to inhibit the aggregation of amyloidogenic proteins.
Materials:
-
Amyloidogenic protein or peptide (e.g., Amyloid-beta, alpha-synuclein)
-
Fluorinated alcohol (Hexafluoro-2-(p-tolyl)isopropanol, HFIP, or TFE)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation ~440-450 nm, Emission ~480-490 nm)
Procedure:
-
Prepare solutions of the amyloidogenic protein in the assay buffer.
-
Prepare solutions of the fluorinated alcohols at various concentrations in the assay buffer.
-
In the wells of the microplate, mix the protein solution with either the assay buffer (control) or the different concentrations of the fluorinated alcohol solutions.
-
Add ThT stock solution to each well to a final concentration of ~10-25 µM.[11][12]
-
Incubate the plate at 37 °C with intermittent shaking.
-
Measure the fluorescence intensity at regular time intervals over a period of several hours to days.
-
Plot the fluorescence intensity as a function of time for each condition.
-
Compare the lag time, rate of aggregation, and final fluorescence intensity in the presence and absence of the fluorinated alcohols to determine their inhibitory effect on protein aggregation.
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Workflow for evaluating the performance of fluorinated alcohols as solvents.
Caption: Role of fluorinated alcohols in modulating peptide secondary structure.
Conclusion
Hexafluoroisopropanol and Trifluoroethanol are well-established fluorinated alcohols with a wealth of experimental data supporting their utility in various chemical and biochemical applications. Their strong hydrogen bond donating ability and polarity are key to their performance.
Hexafluoro-2-(p-tolyl)isopropanol presents an intriguing alternative. Its predicted pKa is similar to that of HFIP, suggesting comparable acidity. The introduction of the tolyl group is the most significant structural difference, which can be expected to increase its lipophilicity and steric bulk. While direct comparative experimental data is currently limited, this structural modification could offer advantages in specific scenarios, such as enhancing the solubility of aromatic-rich peptides or influencing the selectivity of certain reactions through steric or electronic effects.
To fully evaluate the potential of Hexafluoro-2-(p-tolyl)isopropanol, further research is necessary to determine its experimental solvent parameters and to directly compare its performance against HFIP and TFE in key applications like peptide synthesis and protein aggregation inhibition. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. For researchers seeking to expand their solvent toolkit, Hexafluoro-2-(p-tolyl)isopropanol represents a promising candidate that warrants further investigation.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 5. Kamlet-Taft solvent parameters [stenutz.eu]
- 6. Kamlet-Taft solvent parameters [stenutz.eu]
- 7. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. Thioflavin T spectroscopic assay [assay-protocol.com]
- 12. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
A Mechanistic Showdown: Unraveling Reaction Pathways in Hexafluoro-2-(p-tolyl)isopropanol and Trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Fluorinated Alcohol Solvents in Organic Synthesis
In the landscape of modern organic synthesis, fluorinated alcohols have emerged as indispensable tools, prized for their unique ability to promote a wide range of chemical transformations, often under mild conditions and without the need for traditional catalysts.[1][2][3] Among these, 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) have been extensively studied. This guide delves into a mechanistic comparison of reactions in TFE and a less-explored but potentially advantageous analogue, Hexafluoro-2-(p-tolyl)isopropanol (HFTP). While direct experimental data for HFTP is limited, this guide extrapolates its probable mechanistic behavior based on the well-established properties of HFIP and the electronic influence of the p-tolyl substituent.
The remarkable efficacy of fluorinated alcohols stems from their distinct properties: potent hydrogen-bond donating capabilities, high ionizing power, and low nucleophilicity.[2][4] These characteristics allow them to activate electrophiles and stabilize cationic intermediates, thereby facilitating reactions that are often sluggish in conventional solvents.
Mechanistic Comparison: The Role of Structure in Catalysis
The primary mechanistic role of both TFE and the hexafluoroisopropanol family in electrophilic reactions, such as the Friedel-Crafts alkylation, is the activation of the electrophile and stabilization of the subsequent carbocationic intermediate through strong hydrogen bonding.[4][5] The acidity of the hydroxyl proton and the steric environment around it are key determinants of their efficacy.
Trifluoroethanol (TFE) , with three fluorine atoms, possesses significant hydrogen-bond donating strength and a pKa of approximately 12.4. It is effective in promoting reactions involving electrophiles that can be activated through hydrogen bonding.
Hexafluoroisopropanol (HFIP) , the parent compound to HFTP, is a significantly stronger hydrogen-bond donor and more acidic (pKa ≈ 9.3) due to the presence of two trifluoromethyl groups.[6] This enhanced acidity and hydrogen-bonding capacity make HFIP exceptionally effective at stabilizing highly reactive cationic intermediates, often leading to cleaner reactions and higher yields compared to TFE.[4]
Hexafluoro-2-(p-tolyl)isopropanol (HFTP) introduces a p-tolyl group on the carbon bearing the hydroxyl and trifluoromethyl groups. The electron-donating nature of the tolyl group, through both inductive and resonance effects, is expected to slightly reduce the acidity of the hydroxyl proton compared to HFIP. This subtle electronic perturbation may modulate the solvent's ability to stabilize carbocations. While still a potent hydrogen-bond donor, the reduced acidity of HFTP relative to HFIP might translate to a less aggressive activation of certain electrophiles, potentially offering a finer control over reactivity and selectivity in sensitive systems.
A prime example for comparing these solvents is the Friedel-Crafts alkylation of indoles with β-nitroalkenes. In this reaction, the fluorinated alcohol is proposed to activate the nitroalkene via hydrogen bonding, facilitating the nucleophilic attack by the indole.
Quantitative Data Presentation
The following tables summarize the available quantitative data for Friedel-Crafts reactions in HFIP and TFE, providing a baseline for understanding the expected performance of HFTP.
Table 1: Comparison of Solvent Performance in the Friedel-Crafts Acylation of 1,3-Dimethoxybenzene with Benzoyl Chloride
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HFIP | Room Temp. | 24 | 66 |
| TFE | Room Temp. | 24 | No Product |
| HFIP/DCM (1:1) | Room Temp. | 24 | Reduced Efficiency |
Data sourced from a study on intermolecular Friedel-Crafts acylation.[4]
Table 2: Comparison of Solvent Performance in the Alkylation of Indole with a Spiroepoxyoxindole
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TFE | Room Temp. | 12 | 85 |
| TFE | 60 | 2 | 92 |
| HFIP | 60 | 2 | 95 |
Data from a study on the alkylation of indole with spiroepoxyoxindole.[7]
Experimental Protocols
General Procedure for Friedel-Crafts Acylation in HFIP
An intermolecular Friedel-Crafts acylation can be performed in hexafluoro-2-propanol to yield aryl and heteroaryl ketones at room temperature without any additional reagents.[4]
Procedure:
-
To a solution of the arene (1.0 equiv) in HFIP (0.2 M) is added the acyl chloride (1.2 equiv).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired ketone.
General Procedure for the Alkylation of Indole with a Spiroepoxyoxindole in TFE
The alkylation of indole with a spiroepoxyoxindole can be effectively promoted by TFE.[7]
Procedure:
-
To a solution of indole (1.2 equiv) in TFE (0.2 M) is added the spiroepoxyoxindole (1.0 equiv).
-
The reaction mixture is stirred at room temperature for 12 hours or at 60 °C for 2 hours.
-
After the reaction is complete, the solvent is evaporated.
-
The crude product is then purified by flash chromatography to yield the alkylated indole.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanistic pathways and a general experimental workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction [organic-chemistry.org]
- 5. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 6. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Validating Theoretical Models of Solvent Effects: A Comparative Guide for Hexafluoro-2-(p-tolyl)isopropanol
The accurate prediction of solvent effects is a critical aspect of computational chemistry, with significant implications for drug development, materials science, and synthetic chemistry. Hexafluoro-2-(p-tolyl)isopropanol, a derivative of the widely utilized hexafluoroisopropanol (HFIP), is valued for its unique properties, including strong hydrogen bond-donating capabilities and low nucleophilicity, which can profoundly influence reaction pathways and molecular conformations.[1][2][3][4] This guide provides a comparative overview of theoretical models and experimental validation techniques for understanding the solvent effects of such fluorinated alcohols.
Theoretical Models for Solvent Effects
The behavior of solutes in a solvent environment is complex, and various theoretical models have been developed to approximate these interactions. These models are broadly categorized into implicit and explicit solvent models.
-
Implicit (Continuum) Models: These models represent the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient and useful for estimating the electrostatic contribution to solvation. However, they often fail to capture specific short-range interactions like hydrogen bonding.
-
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation. This allows for a detailed description of solute-solvent interactions, including hydrogen bonding and solvent structuring. Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) are common explicit solvent methods.[5][6][7][8] While computationally intensive, they provide a more accurate representation of the solvent environment.
-
Hybrid Models: These models combine elements of both implicit and explicit approaches. Typically, the first solvation shell is treated explicitly, while the bulk solvent is represented by a continuum. This offers a balance between computational cost and accuracy.[5]
Experimental Validation Protocols
The validation of theoretical models relies on robust experimental data that can be directly compared with computational predictions. Key experimental techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of solute and solvent molecules, offering a direct measure of intermolecular interactions.[6][7]
-
Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for studying the hydrogen-bonding network of solvents and how it is perturbed by the presence of a solute.[9]
-
Kinetic Isotope Effects (KIEs): KIE studies, by substituting an atom with its isotope, can provide detailed insights into reaction mechanisms and the role of the solvent in transition state stabilization.[10] This is particularly useful for validating theoretical predictions of reaction pathways.
-
Thermodynamic Measurements: Experimental determination of thermodynamic parameters such as heats of adsorption and reaction energies can be compared with values calculated from theoretical models to assess their accuracy.[5]
Comparative Data of Solvents
The choice of solvent can significantly impact chemical processes. The following table compares the physical properties of Hexafluoroisopropanol (HFIP), a close analog of Hexafluoro-2-(p-tolyl)isopropanol, with other common solvents.
| Property | Hexafluoroisopropanol (HFIP) | Isopropanol | Water | Acetonitrile |
| Formula | (CF₃)₂CHOH | (CH₃)₂CHOH | H₂O | CH₃CN |
| Molar Mass ( g/mol ) | 168.04 | 60.10 | 18.02 | 41.05 |
| Boiling Point (°C) | 58.2 | 82.6 | 100 | 81.6 |
| Density (g/mL) | 1.596 | 0.786 | 0.997 | 0.786 |
| pKa | 9.3 | 16.5 | 15.7 | 25 |
| Dielectric Constant | 16.7 | 19.9 | 80.1 | 37.5 |
Data sourced from various chemical suppliers and literature.
Workflow for Validation of Theoretical Models
The process of validating theoretical models for solvent effects involves a systematic workflow, as illustrated in the diagram below. This process begins with the selection of a theoretical model and the system to be studied, followed by computational simulations and corresponding experimental measurements. The comparison of the results from both approaches allows for the refinement of the theoretical model.
Caption: Workflow for the validation of theoretical models for solvent effects.
This guide provides a foundational understanding for researchers and professionals engaged in the study and application of advanced solvent systems. The interplay between theoretical modeling and experimental validation is crucial for advancing our ability to predict and control chemical processes in solution.
References
- 1. Sixty Solvents [chem.rochester.edu]
- 2. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. An evaluation of solvent effects and ethanol oxidation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Examination of Solvent Interactions with Trp-Cage in 1,1,1,3,3,3-Hexafluoro-2-propanol-water at 298 K through MD Simulations and Intermolecular Nuclear Overhauser Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examination of Solvent Interactions with Trp-Cage in 1,1,1,3,3,3-Hexafluoro-2-propanol-water at 298 K through MD Simulations and Intermolecular Nuclear Overhauser Effects | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Case Study of the Mechanism of Alcohol-Mediated Morita Baylis–Hillman Reactions. The Importance of Experimental Observations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Profiles of Isopropanol and Hexafluoro-2-(p-tolyl)isopropanol in Catalytic Oxidation
This guide is intended for researchers, scientists, and professionals in drug development interested in the potential kinetic differences between these two alcohols, particularly in the context of oxidative reactions.
Kinetic Comparison in Gas-Phase Catalytic Oxidation
The gas-phase oxidation of isopropanol to acetone over a metal oxide catalyst is a well-studied reaction and serves as a useful benchmark for comparison. The kinetic parameters for this reaction provide a baseline to anticipate the behavior of its fluorinated and substituted analogue, Hexafluoro-2-(p-tolyl)isopropanol.
Table 1: Comparison of Experimental and Hypothesized Kinetic Data for the Gas-Phase Oxidation to Acetone
| Parameter | Isopropanol (Experimental Data) | Hexafluoro-2-(p-tolyl)isopropanol (Hypothesized) | Rationale for Hypothesized Data |
| Reaction Rate | Baseline | Significantly Increased | The powerful electron-withdrawing effect of the two trifluoromethyl groups dramatically increases the acidity of the hydroxyl proton, facilitating its abstraction in the rate-determining step of many oxidation mechanisms. This enhanced acidity is a key factor in the increased reactivity of fluorinated alcohols. |
| Activation Energy (Ea) | Reported for various catalysts (e.g., ~81 kJ/mol for acetone hydrogenation over Cu-Al mixed oxide, a related reaction)[1] | Lower | The increased acidity and polarization of the O-H bond in Hexafluoro-2-(p-tolyl)isopropanol are expected to lower the energy barrier for the initial alcohol activation step on the catalyst surface, resulting in a lower overall activation energy for the oxidation reaction. |
| Catalyst Selectivity | High for acetone on specific catalysts like monoclinic ZrO2[2][3] | Potentially Altered | The steric bulk of the p-tolyl group and the electronic effects of the hexafluoro substitution could influence the binding orientation of the molecule on the catalyst surface. This may open alternative reaction pathways or affect the desorption of the ketone product, potentially leading to different selectivity profiles compared to isopropanol. |
Discussion of Expected Kinetic Differences
The introduction of six fluorine atoms and a p-tolyl group to the isopropanol structure is anticipated to induce significant changes in its kinetic behavior during oxidation.
-
Influence of Hexafluoro Substitution: The two trifluoromethyl groups are potent electron-withdrawing groups. This has a profound impact on the acidity of the alcohol's hydroxyl group, making Hexafluoro-2-(p-tolyl)isopropanol significantly more acidic than isopropanol. In many catalytic oxidation mechanisms, the deprotonation of the alcohol is a key step. The enhanced acidity of the fluorinated alcohol is expected to accelerate this step, leading to a higher overall reaction rate.
-
Influence of the p-Tolyl Group: The p-tolyl group is generally considered to be weakly electron-donating. This electronic effect is opposite to that of the hexafluoro groups. However, the electron-withdrawing inductive effect of the six fluorine atoms is expected to overwhelmingly dominate the electronic properties of the alcohol. The primary influence of the p-tolyl group may be steric. Its bulkiness could affect the molecule's approach and binding to the catalytic active sites, which might influence both the reaction rate and selectivity.
Experimental Protocols
Experimental Protocol for Gas-Phase Oxidation of Isopropanol
This protocol is based on the kinetic study of isopropanol oxidation to acetone using a monoclinic ZrO₂ catalyst.[2][3]
-
Catalyst Preparation: Monoclinic zirconia is prepared by a precipitation method, followed by calcination at temperatures ranging from 723 K to 1253 K.[3]
-
Reactor Setup: The reaction is carried out in a Pyrex-glass-flow-type reactor.
-
Reaction Conditions:
-
Temperature Range: 443 K - 473 K.[3]
-
Catalyst Amount: 100 mg.[2]
-
Gas Flow: A mixture of isopropanol vapor, oxygen, and an inert carrier gas (e.g., nitrogen) is passed through the reactor. The total flow rate is maintained, for example, at 40 mL min⁻¹.[2]
-
Partial Pressures: The partial pressure of isopropanol is varied (e.g., 20-50 Torr), and the partial pressure of oxygen is also controlled (e.g., 380 Torr).[2]
-
-
Kinetic Measurements: The reaction is performed under pseudo-first-order conditions, with a large excess of the oxidant. The decrease in the concentration of isopropanol and the formation of acetone are monitored over time.
-
Product Analysis: The reaction mixture is analyzed using Gas Chromatography (GC) to determine the concentrations of the reactant and product, allowing for the calculation of conversion and selectivity.[2]
-
Data Analysis: The rate constants are determined from the experimental data. An Arrhenius plot of the rate constants at different temperatures is used to calculate the activation energy. The data can be fitted to different kinetic models, such as the Langmuir-Hinshelwood model, to elucidate the reaction mechanism.[3]
Proposed Experimental Protocol for a Comparative Kinetic Study
To directly compare the kinetics of isopropanol and Hexafluoro-2-(p-tolyl)isopropanol, the following protocol is proposed:
-
Reactant Preparation: Obtain high-purity isopropanol and synthesize or procure high-purity Hexafluoro-2-(p-tolyl)isopropanol.
-
Catalyst and Reactor: Utilize the same catalyst (e.g., monoclinic ZrO₂) and reactor setup for both series of experiments to ensure comparability.
-
Experimental Series: Conduct two sets of experiments, one with isopropanol and the other with Hexafluoro-2-(p-tolyl)isopropanol, under identical conditions.
-
Parameter Variation: Systematically vary the following parameters for each alcohol:
-
Temperature
-
Partial pressure of the alcohol
-
Partial pressure of oxygen
-
Gas flow rate
-
-
Data Collection and Analysis: For each experimental run, collect data on reactant conversion and product formation over time using GC. Calculate the initial reaction rates and determine the rate constants.
-
Kinetic Modeling: Compare the goodness of fit of the experimental data for both alcohols to established kinetic models to identify any mechanistic differences.
-
Activation Parameter Determination: Construct Arrhenius plots for both reaction series to determine and compare their respective activation energies.
Visualizations
Proposed Experimental Workflow for Comparative Kinetic Study
Caption: Proposed workflow for a comparative kinetic study.
References
A Comparative Analysis of Hexafluoro-2-(p-tolyl)isopropanol: Acidity and Nucleophilicity in Focus
For researchers, scientists, and drug development professionals, the selection of appropriate solvents and reagents is paramount to achieving desired chemical transformations. Hexafluoro-2-(p-tolyl)isopropanol, a fluorinated alcohol, presents a unique combination of properties that warrant a detailed examination of its acidity and nucleophilicity in comparison to its parent compound, Hexafluoroisopropanol (HFIP), and other common alcohols.
This guide provides an objective comparison of the acidity and nucleophilicity of Hexafluoro-2-(p-tolyl)isopropanol, supported by available data, to inform its application in chemical research and development.
Acidity: A Quantitative Comparison
The acidity of an alcohol is a critical parameter influencing its behavior as a solvent, catalyst, or reagent. The pKa value, the negative logarithm of the acid dissociation constant (Ka), provides a quantitative measure of acidity. A lower pKa value indicates a stronger acid.
The introduction of electron-withdrawing fluorine atoms significantly increases the acidity of alcohols by stabilizing the resulting alkoxide conjugate base. This effect is evident when comparing the pKa values of isopropanol and its fluorinated analogue, HFIP. The further substitution of a p-tolyl group on the alpha-carbon of HFIP in Hexafluoro-2-(p-tolyl)isopropanol slightly modulates its acidity.
| Compound | Structure | pKa Value | Reference |
| Isopropanol | (CH₃)₂CHOH | ~17.1 | --INVALID-LINK-- |
| p-Cresol | CH₃C₆H₄OH | ~10.2-10.4 | --INVALID-LINK--, --INVALID-LINK-- |
| Hexafluoroisopropanol (HFIP) | (CF₃)₂CHOH | 9.3 | --INVALID-LINK-- |
| Hexafluoro-2-(p-tolyl)isopropanol | (CF₃)₂(p-tolyl)COH | 9.37 ± 0.15 (Predicted) | --INVALID-LINK-- |
Table 1: Comparison of pKa Values for Hexafluoro-2-(p-tolyl)isopropanol and Related Alcohols.
The predicted pKa of Hexafluoro-2-(p-tolyl)isopropanol is very close to that of HFIP, suggesting that the electron-donating nature of the p-tolyl group has a minor, almost negligible, effect on the acidity of the hydroxyl proton. Both fluoroalcohols are significantly more acidic than isopropanol and even more acidic than p-cresol, highlighting the profound impact of the hexafluoro-substitution.
Nucleophilicity: A Qualitative and Quantitative Assessment
Nucleophilicity refers to the ability of a chemical species to donate an electron pair to an electrophile. While highly acidic compounds are often poor nucleophiles, this is not always a direct correlation. For fluoroalcohols like HFIP, the strong inductive effect of the fluorine atoms that enhances acidity also significantly reduces the electron density on the oxygen atom, thereby diminishing its nucleophilicity.
The Mayr nucleophilicity scale is a widely accepted method for quantifying nucleophilicity. It is based on the rate of reaction of a nucleophile with a series of standard electrophiles. The solvent nucleophilicity is characterized by the parameters N (nucleophilicity parameter) and s (sensitivity parameter). For HFIP/water mixtures, these parameters have been determined, showcasing the extremely low nucleophilicity of HFIP. It is reasonable to predict that Hexafluoro-2-(p-tolyl)isopropanol would exhibit even lower nucleophilicity due to increased steric bulk.
| Solvent/Nucleophile | Mayr Nucleophilicity Parameter (N) | Notes |
| Water | 5.89 (in Water) | A common, moderately nucleophilic solvent. |
| Methanol | 4.75 (in Methanol) | A common protic solvent with moderate nucleophilicity. |
| Ethanol | 5.30 (in Ethanol) | Slightly more nucleophilic than methanol. |
| Hexafluoroisopropanol (HFIP) | -3.8 (for 90% HFIP in water) | Extremely low nucleophilicity, making it an excellent non-nucleophilic, polar, acidic solvent.[1] |
| Hexafluoro-2-(p-tolyl)isopropanol | Not Experimentally Determined | Predicted to be less nucleophilic than HFIP due to increased steric hindrance from the p-tolyl group. |
Table 2: Comparison of Mayr Nucleophilicity Parameters.
Experimental Protocols
Determination of pKa
The pKa of acidic compounds like fluoroalcohols can be determined experimentally using several methods:
-
Potentiometric Titration: This is a classic method where the alcohol is dissolved in a suitable solvent (often water or a mixed aqueous-organic solvent) and titrated with a strong base of known concentration. The pH of the solution is monitored using a pH meter as the base is added. The pKa is the pH at which half of the alcohol has been neutralized. For poorly water-soluble compounds, a co-solvent system is employed, and extrapolation to purely aqueous conditions may be necessary.
-
Spectrophotometric Determination: This method is suitable for compounds where the protonated and deprotonated forms have different UV-Vis absorption spectra. The absorbance of the solution is measured at a specific wavelength across a range of pH values. The pKa can then be calculated from the change in absorbance as a function of pH.
-
¹⁹F NMR Spectroscopy: For fluorinated compounds, ¹⁹F NMR can be a powerful tool for pKa determination.[2][3][4][5] The chemical shift of the fluorine nuclei is often sensitive to the protonation state of the nearby acidic group. By monitoring the change in the ¹⁹F chemical shift as a function of pH, the pKa can be accurately determined. This method is particularly advantageous as it is not concentration-dependent and can be less susceptible to issues like sorption that can affect other methods.[5]
Determination of Nucleophilicity (Mayr's Method)
The nucleophilicity of solvents and other nucleophiles is quantitatively determined using Mayr's methodology, which involves measuring the kinetics of their reactions with a set of standard electrophiles (benzhydrylium ions).[6][7]
The experimental workflow is as follows:
-
Generation of Electrophiles: The benzhydrylium ion electrophiles are typically generated in situ using laser flash photolysis of suitable precursors.
-
Kinetic Measurements: The rate of the reaction between the nucleophile (in this case, the fluoroalcohol) and the electrophile is monitored using time-resolved UV-Vis spectroscopy. The decay of the colored benzhydrylium ion is followed over time.
-
Determination of Rate Constants: Second-order rate constants (k) are determined from the kinetic data.
-
Correlation with Mayr's Equation: The logarithm of the rate constant (log k) is then plotted against the known electrophilicity parameter (E) of the standard electrophiles. The relationship is described by the linear free energy relationship: log k = s(N + E) , where s is the nucleophile-specific sensitivity parameter and N is the nucleophilicity parameter. The value of N is determined from the intercept of the plot.
Factors Influencing Acidity and Nucleophilicity
The acidity and nucleophilicity of Hexafluoro-2-(p-tolyl)isopropanol are governed by a combination of electronic and steric factors. The following diagram illustrates these relationships.
Caption: Factors influencing the acidity and nucleophilicity of Hexafluoro-2-(p-tolyl)isopropanol.
Conclusion
Hexafluoro-2-(p-tolyl)isopropanol is a highly acidic alcohol with a predicted pKa comparable to that of HFIP. This high acidity is a direct consequence of the powerful electron-withdrawing effect of the two trifluoromethyl groups. While experimental data on its nucleophilicity is lacking, its structure strongly suggests that it is an extremely poor nucleophile, likely even less nucleophilic than HFIP due to the steric bulk of the p-tolyl substituent.
For researchers seeking a highly polar, acidic, and non-nucleophilic solvent or reagent, Hexafluoro-2-(p-tolyl)isopropanol presents a compelling option. Its properties make it suitable for a range of applications where stabilization of cationic intermediates is required without the interference of solvent nucleophilicity. Future experimental determination of its Mayr nucleophilicity parameter would be invaluable for a more precise quantitative comparison and to further guide its application in synthesis and mechanistic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent nucleophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Hexafluoro-2-(p-tolyl)isopropanol as a Superior Alternative to Traditional Lewis Acids in Catalysis
For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and environmentally benign catalytic systems is a perpetual endeavor. In this context, Hexafluoro-2-(p-tolyl)isopropanol emerges as a compelling alternative to conventional Lewis acids, offering distinct advantages in promoting a variety of organic transformations. This guide provides an objective comparison of the performance of Hexafluoro-2-(p-tolyl)isopropanol against traditional Lewis acids, supported by experimental data and detailed protocols.
Hexafluoro-2-(p-tolyl)isopropanol, an analogue of the well-studied hexafluoroisopropanol (HFIP), functions as a potent hydrogen bond donor. This property allows it to activate electrophiles, mimicking the role of a Lewis acid, but often with improved reaction conditions, simplified workups, and enhanced selectivity. Unlike traditional Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), which are often moisture-sensitive and require stoichiometric amounts, Hexafluoro-2-(p-tolyl)isopropanol can be used in catalytic quantities and is more tolerant to a wider range of functional groups.
Performance Benchmark: Friedel-Crafts Acylation
A prime example showcasing the catalytic prowess of hexafluoro-2-aryl-isopropanols is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic synthesis. Traditionally, this reaction necessitates the use of strong Lewis acids, which are often associated with harsh reaction conditions and the generation of significant waste. In contrast, hexafluoro-2-aryl-isopropanols can promote this transformation under milder conditions, often at room temperature and without the need for an additional catalyst.[1][2]
Below is a comparative summary of the performance of Hexafluoro-2-(p-tolyl)isopropanol (represented by its parent compound's performance) against a traditional Lewis acid, Aluminum Chloride (AlCl₃), in a typical Friedel-Crafts acylation reaction.
| Parameter | Hexafluoro-2-(p-tolyl)isopropanol | Aluminum Chloride (AlCl₃) |
| Catalyst Loading | Solvent/Promoter | >1 equivalent |
| Reaction Temperature | Room Temperature | 0 °C to reflux |
| Reaction Time | 2 - 5 hours | 1 - 12 hours |
| Typical Yield | Good to Excellent (e.g., 66% for intermolecular acylation)[1] | Variable, often high but can be substrate-dependent |
| Workup | Simple aqueous wash, solvent recovery possible[1][3] | Aqueous quench, often requires extraction and generates significant waste |
| Substrate Scope | Tolerant to various functional groups | Limited by sensitive functional groups |
| Environmental Impact | Greener alternative with potential for catalyst recycling[1] | Generates significant metallic and acidic waste |
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
This section provides a detailed methodology for a representative intramolecular Friedel-Crafts acylation promoted by a hexafluoro-2-aryl-isopropanol derivative. This protocol is adapted from established procedures for HFIP-promoted cyclizations.[3][4]
Reaction: Cyclization of 4-phenylbutanoyl chloride to α-tetralone.
Materials:
-
4-phenylbutanoyl chloride (1 equivalent)
-
Hexafluoro-2-(p-tolyl)isopropanol (as solvent)
-
Dichloromethane (for substrate dissolution, if necessary)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
A solution of 4-phenylbutanoyl chloride (1.0 mmol) in a minimal amount of dichloromethane is prepared.
-
In a separate flask, Hexafluoro-2-(p-tolyl)isopropanol (5 mL) is stirred at room temperature.
-
The solution of 4-phenylbutanoyl chloride is added dropwise to the stirring Hexafluoro-2-(p-tolyl)isopropanol.
-
The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL) and washed successively with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired α-tetralone.
Mechanism of Activation and Experimental Workflow
The catalytic effect of Hexafluoro-2-(p-tolyl)isopropanol stems from its ability to form strong hydrogen bonds with the electrophile, thereby increasing its electrophilicity and facilitating the subsequent nucleophilic attack by the aromatic ring. This mechanism avoids the formation of highly reactive and often unselective acylium ions generated with traditional Lewis acids.[1][3]
Caption: Activation of an acyl chloride by Hexafluoro-2-(p-tolyl)isopropanol via hydrogen bonding.
The experimental workflow for the Friedel-Crafts acylation using Hexafluoro-2-(p-tolyl)isopropanol is significantly streamlined compared to the procedure with traditional Lewis acids. The simplified workup procedure is a key advantage.
Caption: Comparison of experimental workflows for Friedel-Crafts acylation.
References
- 1. Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction [organic-chemistry.org]
- 2. Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Unveiling the Impact of Fluorinated Isopropanols on Reaction Selectivity: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the choice of solvent can be a critical determinant of reaction success, influencing not only the rate but, more importantly, the selectivity of a chemical transformation. In recent years, fluorinated alcohols, particularly hexafluoroisopropanol (HFIP), have garnered significant attention for their unique ability to promote and control a variety of challenging reactions. This guide provides a comparative analysis of the reaction selectivity observed with different fluorinated isopropanols and related fluorinated alcohols, supported by experimental data and detailed protocols.
The distinct properties of fluorinated alcohols, such as their strong hydrogen-bonding capacity, high ionizing power, and low nucleophilicity, set them apart from conventional solvents.[1][2] These characteristics enable them to stabilize cationic intermediates and activate substrates in ways that other solvents cannot, leading to enhanced reactivity and, in many cases, altered selectivity.[3][4] This analysis focuses on comparing the performance of hexafluoroisopropanol (HFIP) with other fluorinated alcohols, providing a quantitative basis for solvent selection in organic synthesis.
Comparative Analysis of Reaction Selectivity
The following table summarizes the quantitative data on reaction selectivity and yield in the presence of different fluorinated alcohols. The data is extracted from studies performing direct comparisons of these solvents under identical reaction conditions.
| Reaction Type | Substrates | Nucleophile | Fluorinated Alcohol | Yield (%) | Selectivity (Product Ratio) | Reference |
| Allylic Amination | (E)-1,3-diphenylprop-2-en-1-ol | p-toluenesulfonamide | HFIP | 98 | N/A (Single Product) | [3] |
| TFE | 75 | N/A (Single Product) | [3] | |||
| Allylic Amination | cinnamyl alcohol | p-toluenesulfonamide | HFIP | 95 | N/A (Single Product) | [3] |
| TFE | 80 | N/A (Single Product) | [3] | |||
| Friedel-Crafts Alkylation | (E)-but-2-en-1-yl(phenyl)methanol | Indole | HFIP | 92 | 3bl:3bl' = 1:1 | [3] |
| TFE | 85 | 3bl:3bl' = 1:1 | [3] | |||
| Friedel-Crafts Alkylation | spiroepoxyoxindole | Indole | HFIP | 92 | N/A (Single Product) | [5] |
| TFE | 85 (at 50°C) | N/A (Single Product) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data table are provided below.
General Procedure for the Direct Amination of Allylic Alcohols[3]
To a solution of the corresponding allylic alcohol (0.2 mmol) in the specified fluorinated alcohol (HFIP or TFE, 1.0 mL), the p-toluenesulfonamide (0.24 mmol) was added. The resulting mixture was stirred at 50 °C for the time indicated in the original study. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired allylic amination product.
General Procedure for the Friedel-Crafts Alkylation of Indoles with Allylic Alcohols[3]
To a solution of the corresponding allylic alcohol (0.2 mmol) in the specified fluorinated alcohol (HFIP or TFE, 1.0 mL), indole (0.24 mmol) was added. The reaction mixture was stirred at room temperature for the time specified in the original research. After completion of the reaction, the solvent was evaporated, and the crude product was purified by flash column chromatography on silica gel to yield the alkylated indole.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the role of fluorinated alcohols in promoting selective reactions.
Caption: Mechanism of reaction promotion by fluorinated alcohols.
References
A Comparative Guide to Hexafluoro-2-(p-tolyl)isopropanol and its Alternatives in Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent or reagent can be a critical determinant of synthetic success. In the realm of fluorinated alcohols, which are prized for their unique solvating properties and ability to promote challenging chemical transformations, Hexafluoro-2-(p-tolyl)isopropanol stands as a specialized option. This guide provides an objective cost-benefit analysis of Hexafluoro-2-(p-tolyl)isopropanol, comparing its performance and economic viability with two prominent alternatives: 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE).
The distinct characteristics of these fluorinated alcohols, including their strong hydrogen bond-donating capabilities, high polarity, and low nucleophilicity, render them powerful tools in organic synthesis. These properties can lead to accelerated reaction rates, enhanced selectivity, and the solubilization of otherwise intractable compounds. This analysis is supported by a review of their physicochemical properties, cost, and performance in a representative synthetic application.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of these fluorinated alcohols is essential for selecting the optimal compound for a specific synthetic challenge. The following table summarizes the key properties of Hexafluoro-2-(p-tolyl)isopropanol, HFIP, and TFE.
| Property | Hexafluoro-2-(p-tolyl)isopropanol | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) |
| CAS Number | 2010-61-9 | 920-66-1[1] | 75-89-8 |
| Molecular Formula | C₁₀H₈F₆O | C₃H₂F₆O[1] | C₂H₃F₃O |
| Molecular Weight ( g/mol ) | 258.16 | 168.04[1] | 100.04 |
| Boiling Point (°C) | 181-182 | 58.2[1] | 73.6 |
| Density (g/mL at 25°C) | 1.25 | 1.596[1] | 1.38 |
| pKa | ~9.4 (Predicted) | 9.3[1] | 12.4 |
Cost Analysis
The cost of a solvent or reagent is a significant factor in process development and scale-up. The following table provides an approximate cost comparison for the three fluorinated alcohols. Prices can vary based on supplier, purity, and quantity.
| Compound | Purity | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| Hexafluoro-2-(p-tolyl)isopropanol | >95% | 25 g | $220 | $8.80 |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | ≥99% | 100 g | $315 | $3.15 |
| 2,2,2-Trifluoroethanol (TFE) | ≥99% | 250 mL (345 g) | $133 | $0.39 |
Performance in Synthesis: Friedel-Crafts Alkylation
A study by Tang et al. demonstrated that HFIP can effectively promote the Friedel-Crafts alkylation of indole with β-nitrostyrene at room temperature without the need for a catalyst, affording the product in high yield.[2] The strong hydrogen bond donating ability of HFIP is believed to activate the nitroalkene towards nucleophilic attack by the indole.
Experimental Data: Friedel-Crafts Alkylation of Indole with β-Nitrostyrene
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HFIP | Room Temp. | 2 | 96 | [2] |
| TFE | Room Temp. | 24 | 65 | |
| DCM | Room Temp. | 24 | <5 | |
| Toluene | Room Temp. | 24 | <5 |
Based on these results, HFIP is a significantly more effective promoter for this transformation than TFE, leading to a much higher yield in a shorter reaction time. The lower pKa and greater hydrogen bond donating capacity of HFIP compared to TFE likely contribute to its superior performance.
Inference on the Performance of Hexafluoro-2-(p-tolyl)isopropanol:
Hexafluoro-2-(p-tolyl)isopropanol shares the hexafluoroisopropanol core with HFIP, suggesting it also possesses strong hydrogen-bond donating properties. The presence of the electron-donating p-tolyl group may slightly modulate its acidity and steric bulk compared to HFIP. It is plausible that it could also promote Friedel-Crafts type reactions, although its larger size might influence reaction rates and selectivity. However, its primary application appears to be as a diol in polyurethane synthesis, where its rigid aromatic structure and fluorinated groups impart desirable properties to the resulting polymers.
Application in Polyurethane Synthesis
Hexafluoro-2-(p-tolyl)isopropanol is utilized as a specialty diol in the synthesis of fluorinated polyurethanes. The incorporation of the bulky, rigid, and fluorine-rich structure of this diol into the polymer backbone can enhance thermal stability, chemical resistance, and modify the surface properties of the resulting polyurethane.
While HFIP and TFE are not diols and therefore cannot be directly substituted for Hexafluoro-2-(p-tolyl)isopropanol as a monomer in polyurethane synthesis, they can be employed as solvents in the polymerization process. Their ability to dissolve polar polymers and reagents could be advantageous in achieving homogeneous reaction mixtures and controlling viscosity.
Experimental Protocols
Representative Experimental Protocol for Friedel-Crafts Alkylation using HFIP
This protocol is adapted from the work of Tang et al. for the reaction between indole and β-nitrostyrene.[2]
Materials:
-
Indole (1.2 equivalents)
-
β-nitrostyrene (1.0 equivalent)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Procedure:
-
To a stirred solution of indole in HFIP (0.25 M), add β-nitrostyrene at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the HFIP under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-(1-nitro-2-phenylethyl)-1H-indole.
Visualization of Concepts
Conclusion
The choice between Hexafluoro-2-(p-tolyl)isopropanol, HFIP, and TFE is highly dependent on the specific application and economic considerations.
-
Hexafluoro-2-(p-tolyl)isopropanol is a specialized, high-cost diol primarily suited for the synthesis of high-performance fluorinated polyurethanes where its unique structural features are required to impart specific material properties. Its utility as a general-purpose solvent is limited by its high cost and high boiling point.
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) emerges as a superior solvent and promoting agent for challenging reactions like Friedel-Crafts alkylations, offering significantly higher yields and shorter reaction times compared to TFE.[2] Despite its higher cost relative to TFE, its efficiency can justify its use in many research and development settings, particularly when high yields of valuable products are desired.
-
2,2,2-Trifluoroethanol (TFE) represents the most cost-effective option among the three. While it is a less effective reaction promoter than HFIP in the examined Friedel-Crafts reaction, its lower price point makes it an attractive choice for applications where its performance is sufficient or for use as a bulk solvent.
For researchers and drug development professionals, a thorough evaluation of the trade-offs between cost and performance is essential. For demanding synthetic transformations requiring strong electrophile activation, the higher cost of HFIP may be a worthwhile investment. For applications in materials science, particularly in the synthesis of specialty polymers, the unique structural contribution of Hexafluoro-2-(p-tolyl)isopropanol may be indispensable. TFE remains a viable and economical choice for a range of applications where its moderate promoting ability is adequate.
References
Safety Operating Guide
Proper Disposal of Hexafluoro-2-(p-tolyl)isopropanol: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific fields, the safe handling and disposal of specialized chemical reagents like Hexafluoro-2-(p-tolyl)isopropanol are of paramount importance. Adherence to established protocols is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Hexafluoro-2-(p-tolyl)isopropanol, ensuring compliance with safety and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Hexafluoro-2-(p-tolyl)isopropanol with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) to prevent skin and eye contact. All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors.
Waste Classification and Segregation
Hexafluoro-2-(p-tolyl)isopropanol is classified as a halogenated organic waste due to the presence of fluorine atoms in its structure. It is imperative to segregate this waste from non-halogenated organic waste streams to facilitate proper disposal and prevent potentially hazardous chemical reactions. Clearly label a dedicated waste container as "Halogenated Organic Waste" and specify its contents.
Quantitative Data Summary
The following table summarizes key quantitative data for Hexafluoro-2-(p-tolyl)isopropanol (CAS No. 2010-61-9).
| Property | Value |
| Boiling Point | 182 °C[1] |
| Density | 1.25 g/cm³[1] |
| Flash Point | 181-182 °C[1] |
| pKa | 9.37 ± 0.15 (Predicted)[1] |
| Hazard Statements | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) |
| Signal Word | Warning |
Step-by-Step Disposal Protocol
The following is a detailed methodology for the safe disposal of Hexafluoro-2-(p-tolyl)isopropanol.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Don appropriate PPE: safety goggles, lab coat, and nitrile gloves.
-
Conduct all operations within a functioning chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
2. Waste Collection:
-
Use a designated, properly labeled, and chemically compatible container for "Halogenated Organic Waste."
-
The container should be in good condition with a secure, tight-fitting lid.
-
Carefully transfer the Hexafluoro-2-(p-tolyl)isopropanol waste into the container, avoiding splashes or spills.
-
Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
For small spills, absorb the material with an inert absorbent such as vermiculite or sand.
-
Collect the contaminated absorbent material into a separate, sealed container labeled as "Hazardous Waste" with the chemical name.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
4. Storage Pending Disposal:
-
Securely close the waste container.
-
Store the container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials, such as strong oxidizing agents.
-
Ensure the storage area is clearly marked as a hazardous waste accumulation point.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Provide the waste disposal personnel with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS) if available.
-
Disposal of Hexafluoro-2-(p-tolyl)isopropanol must be carried out at an approved and licensed waste disposal facility, typically involving high-temperature incineration.[2][3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Hexafluoro-2-(p-tolyl)isopropanol.
References
Personal protective equipment for handling Hexafluoro-2-(p-tolyl)isopropanol
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of Hexafluoro-2-(p-tolyl)isopropanol (CAS No. 2010-61-9).
This document provides critical safety and logistical information to ensure the safe handling and disposal of Hexafluoro-2-(p-tolyl)isopropanol in a laboratory setting. Given conflicting information in available Safety Data Sheets (SDSs), a cautious approach is recommended, treating this compound as potentially hazardous.
Immediate Safety and Personal Protective Equipment (PPE)
All handling of Hexafluoro-2-(p-tolyl)isopropanol should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. The following personal protective equipment is essential to minimize exposure and ensure safety.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Tight-sealing chemical splash goggles are required to prevent eye contact. |
| Face Shield | A face shield should be worn in addition to safety goggles, especially when handling larger quantities or when there is a risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Due to the lack of specific glove compatibility data for Hexafluoro-2-(p-tolyl)isopropanol, it is recommended to use gloves made of materials generally resistant to halogenated organic compounds and alcohols. Butyl rubber or Viton™ gloves are recommended for extended contact. For incidental contact, nitrile gloves with a minimum thickness of 5-mil can be used, but they should be replaced immediately upon any sign of contamination. Always inspect gloves for any signs of degradation before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required to protect against skin contact. |
| Apron | A chemical-resistant apron worn over the lab coat provides an additional layer of protection. | |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory to protect against spills. |
Operational Plan for Handling
A systematic approach to handling Hexafluoro-2-(p-tolyl)isopropanol is crucial for maintaining a safe laboratory environment.
Engineering Controls and a Safe Work Environment
-
Chemical Fume Hood : All work with Hexafluoro-2-(p-tolyl)isopropanol must be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.
-
Eyewash Station and Safety Shower : Ensure that a fully operational eyewash station and safety shower are readily accessible in the immediate work area.
-
Ventilation : The laboratory should be well-ventilated to prevent the accumulation of vapors.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents within the chemical fume hood.
-
Dispensing : Carefully dispense the required amount of Hexafluoro-2-(p-tolyl)isopropanol, avoiding splashing. Use appropriate tools such as a chemical-resistant pipette or a graduated cylinder.
-
During Operation : Keep all containers of Hexafluoro-2-(p-tolyl)isopropanol tightly sealed when not in use. Avoid contact with skin, eyes, and clothing.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all equipment that has come into contact with the chemical.
Disposal Plan
Proper disposal of Hexafluoro-2-(p-tolyl)isopropanol and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.
Waste Segregation and Collection
-
Waste Container : Use a designated, properly labeled, and leak-proof container for all Hexafluoro-2-(p-tolyl)isopropanol waste. The container should be made of a material compatible with halogenated organic compounds.
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste," and the full chemical name "Hexafluoro-2-(p-tolyl)isopropanol" must be written on the label.
-
Segregation : Do not mix Hexafluoro-2-(p-tolyl)isopropanol waste with other waste streams, particularly non-halogenated solvents, to facilitate proper disposal.
Disposal of Contaminated Materials
-
Contaminated PPE : All disposable PPE, such as gloves and aprons, that comes into contact with Hexafluoro-2-(p-tolyl)isopropanol should be collected in a sealed bag and disposed of as hazardous waste.
-
Spill Cleanup Materials : Any materials used to clean up spills, such as absorbent pads, must also be treated as hazardous waste and disposed of in the designated waste container.
Final Disposal Procedure
-
Storage : Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Pickup : Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
Experimental Protocols Cited
The information provided in this document is based on a comprehensive review of available Safety Data Sheets and general best practices for handling halogenated organic compounds in a laboratory setting. No specific experimental protocols were cited in the generation of this safety guidance.
Visual Workflow for Safety and Disposal
Caption: Workflow for Handling Hexafluoro-2-(p-tolyl)isopropanol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
